molecular formula C13H18N2O2 B1425836 N,2-dimethyl-4-(morpholine-4-carbonyl)aniline CAS No. 1272831-17-0

N,2-dimethyl-4-(morpholine-4-carbonyl)aniline

Cat. No.: B1425836
CAS No.: 1272831-17-0
M. Wt: 234.29 g/mol
InChI Key: BEFITWVLPYHQFY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N,2-dimethyl-4-(morpholine-4-carbonyl)aniline is a useful research compound. Its molecular formula is C13H18N2O2 and its molecular weight is 234.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality N,2-dimethyl-4-(morpholine-4-carbonyl)aniline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N,2-dimethyl-4-(morpholine-4-carbonyl)aniline including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

[3-methyl-4-(methylamino)phenyl]-morpholin-4-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O2/c1-10-9-11(3-4-12(10)14-2)13(16)15-5-7-17-8-6-15/h3-4,9,14H,5-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEFITWVLPYHQFY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C(=O)N2CCOCC2)NC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Monograph: N,2-Dimethyl-4-(morpholine-4-carbonyl)aniline

Author: BenchChem Technical Support Team. Date: February 2026

This is an in-depth technical guide on the chemical structure, synthesis, and application of N,2-Dimethyl-4-(morpholine-4-carbonyl)aniline , a specialized intermediate in medicinal chemistry, particularly for kinase inhibitor development.

Executive Summary

N,2-Dimethyl-4-(morpholine-4-carbonyl)aniline (Systematic Name: (3-methyl-4-(methylamino)phenyl)(morpholin-4-yl)methanone) is a functionalized benzamide derivative serving as a critical pharmacophore building block in the synthesis of small-molecule tyrosine kinase inhibitors (TKIs).

Its structure combines a solvent-exposed morpholine solubilizing tail with a substituted aniline head , a motif frequently employed to optimize the physicochemical properties (LogP, solubility) and binding affinity of drug candidates targeting EGFR, VEGFR, and other oncogenic kinases. This guide details the structural specifications, synthetic pathways, and quality control protocols for this compound.

Chemical Identity & Structural Analysis[1][2][3]

Nomenclature & Identifiers
PropertySpecification
Common Name N,2-Dimethyl-4-(morpholine-4-carbonyl)aniline
IUPAC Name (3-Methyl-4-(methylamino)phenyl)(morpholin-4-yl)methanone
CAS Registry Number Not formally assigned to specific isomer; Analogous to 39630-24-5 (Primary Amine)
Molecular Formula C₁₃H₁₈N₂O₂
Molecular Weight 234.29 g/mol
SMILES CNc1ccc(C(=O)N2CCOCC2)cc1C
Key Functionality Secondary Aniline (Nucleophile), Morpholine Amide (Solubilizer)
Structural Pharmacophore

The molecule is designed with three distinct functional zones:

  • The Morpholine Tail (Solvent Interface): A saturated heterocycle that improves aqueous solubility and metabolic stability compared to acyclic amines. It often protrudes into the solvent channel of the kinase ATP-binding pocket.

  • The Benzamide Linker (Scaffold): Provides a rigid spacer that orients the head and tail groups. The carbonyl oxygen can serve as a hydrogen bond acceptor.

  • The N,2-Dimethyl Aniline Head (Kinase Hinge Binder):

    • 2-Methyl Group (Ortho): Induces a twisted conformation relative to the core scaffold (e.g., quinazoline or pyrimidine), enhancing selectivity by restricting rotation.

    • N-Methyl Group: Increases lipophilicity and prevents non-specific hydrogen bonding, often improving membrane permeability.

Pharmacophore cluster_0 Pharmacophore Zones Morpholine Morpholine Ring (Solubility & H-Bond Acceptor) Linker Carbonyl Linker (Rigid Spacer) Morpholine->Linker Amide Bond Aniline N,2-Dimethyl Aniline (Kinase Hinge Interaction) Linker->Aniline C-C Bond

Figure 1: Pharmacophore segmentation of N,2-Dimethyl-4-(morpholine-4-carbonyl)aniline, highlighting its modular design for drug discovery.

Synthetic Protocols

Two primary routes are established for the synthesis of this intermediate. Route A (Amide Coupling) is preferred for gram-scale synthesis due to milder conditions and higher functional group tolerance. Route B (N-Methylation) is utilized when the primary aniline precursor is readily available.

Route A: Amide Coupling (De Novo Synthesis)

Precursor: 3-Methyl-4-(methylamino)benzoic acid (CAS 153304-74-6).[1]

Step-by-Step Methodology
  • Activation: Charge a reaction vessel with 3-methyl-4-(methylamino)benzoic acid (1.0 eq) and anhydrous DMF (10 volumes).

  • Coupling Agent: Add HATU (1.2 eq) and DIPEA (2.5 eq) at 0°C under nitrogen atmosphere. Stir for 30 minutes to form the activated ester.

  • Amidation: Dropwise add Morpholine (1.2 eq). Allow the mixture to warm to room temperature (25°C) and stir for 4–6 hours.

  • Monitoring: Monitor reaction progress via TLC (MeOH/DCM 1:10) or LC-MS (Target [M+H]⁺ = 235.15).

  • Workup: Quench with water/ice. Extract with Ethyl Acetate (3x). Wash organic layer with saturated NaHCO₃, brine, and dry over Na₂SO₄.

  • Purification: Concentrate in vacuo. Purify via flash column chromatography (Silica gel, 0-5% MeOH in DCM) to yield the product as a white to off-white solid.

Route B: Selective N-Methylation

Precursor: 2-Methyl-4-(morpholine-4-carbonyl)aniline (CAS 39630-24-5).

Step-by-Step Methodology
  • Protection (Optional but Recommended): To prevent over-methylation to the quaternary ammonium salt, first protect the amine with a Boc group, methylate, then deprotect. However, direct monomethylation is possible via reductive amination.

  • Reductive Amination: Dissolve 2-methyl-4-(morpholine-4-carbonyl)aniline (1.0 eq) in Methanol .

  • Reagent Addition: Add Paraformaldehyde (1.5 eq) and Sodium Methoxide (0.5 eq) to generate the imine in situ. Stir at reflux for 2 hours.

  • Reduction: Cool to 0°C. Add Sodium Borohydride (NaBH₄) (2.0 eq) portion-wise. Stir for 12 hours at RT.

  • Workup: Quench with dilute HCl (carefully). Neutralize with NaOH to pH 8. Extract with DCM.

  • Purification: Recrystallize from Ethanol/Hexane or purify via chromatography.

SynthesisPathways Acid 3-Methyl-4-(methylamino)benzoic acid (CAS 153304-74-6) Activation Activation (HATU/DIPEA/DMF) Acid->Activation Morpholine Morpholine Addition Activation->Morpholine Product TARGET: N,2-Dimethyl-4-(morpholine-4-carbonyl)aniline Morpholine->Product Route A (Preferred) Aniline 2-Methyl-4-(morpholine-4-carbonyl)aniline (CAS 39630-24-5) ReductiveAmination Reductive Amination (HCHO / NaBH4) Aniline->ReductiveAmination ReductiveAmination->Product Route B (Alternative)

Figure 2: Dual synthetic pathways for N,2-Dimethyl-4-(morpholine-4-carbonyl)aniline.

Quality Control & Characterization

Trustworthiness in chemical synthesis relies on rigorous validation. The following analytical parameters must be met to confirm identity and purity.

Nuclear Magnetic Resonance (NMR)
  • ¹H NMR (400 MHz, DMSO-d₆):

    • δ 7.1–7.3 (m, 2H): Aromatic protons (C3-H, C5-H).

    • δ 6.6 (d, 1H): Aromatic proton ortho to amine (C6-H).

    • δ 5.4 (q, 1H): N-H proton (broad singlet/quartet).

    • δ 3.5–3.7 (m, 8H): Morpholine ring protons (4x CH₂).

    • δ 2.8 (d, 3H): N-Methyl group (–NHCH₃ ).

    • δ 2.1 (s, 3H): Aryl Methyl group (Ar-CH₃ ).

Mass Spectrometry (LC-MS)
  • Ionization Mode: ESI Positive (+).

  • Molecular Ion: [M+H]⁺ calculated: 235.14; observed: 235.1 ± 0.1.

  • Fragmentation Pattern: Loss of morpholine fragment (m/z ~86) is a characteristic diagnostic peak.

HPLC Purity Specifications
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 3.5 µm).

  • Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Acceptance Criteria: >98.0% Area under the curve (AUC) at 254 nm.

Applications in Drug Discovery[7]

This intermediate is specifically valued for its role in Fragment-Based Drug Design (FBDD) .

  • Kinase Selectivity Tuning: The ortho-methyl group on the aniline ring creates steric clash with the kinase hinge region residues (e.g., Methionine gatekeeper), often improving selectivity for mutant EGFR (e.g., T790M) over Wild-Type EGFR.

  • Solubility Enhancement: The morpholine amide significantly lowers the LogP (approx. 1.5–2.0), improving the oral bioavailability of otherwise highly lipophilic quinazoline or pyrimidine cores.

  • Metabolic Stability: The N-methyl group blocks rapid N-acetylation (a common metabolic pathway for primary anilines), prolonging the half-life of the drug candidate.

Safety & Handling

  • Hazard Classification: GHS Warning.

  • H-Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation).[2]

  • PPE: Nitrile gloves, safety goggles, and lab coat required. Handle in a fume hood to avoid inhalation of dust.

  • Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). Hygroscopic.

References

  • PubChem. (2024). Compound Summary: 2-Methyl-4-(morpholine-4-carbonyl)aniline (CAS 39630-24-5). Retrieved from [Link]

Sources

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: This technical guide provides a comprehensive overview of N,2-dimethyl-4-(morpholine-4-carbonyl)aniline, a compound of significant interest to researchers in medicinal chemistry and drug development. The morpholine moiety is a privileged structure in numerous bioactive compounds, often imparting favorable pharmacokinetic properties.[1][2] The aniline core, particularly when substituted, serves as a versatile scaffold for the synthesis of a wide range of targeted therapeutic agents, including kinase inhibitors.[3][4][5][6] This guide will detail the synthesis, physicochemical properties, potential applications, and safety considerations for this compound, providing a valuable resource for its utilization in research and development.

Compound Identification and Physicochemical Properties

  • IUPAC Name: (4-amino-3-methylphenyl)(morpholino)methanone

  • CAS Number: 383907-14-0[7]

  • Molecular Formula: C₁₂H₁₆N₂O₂[7]

  • Molecular Weight: 220.27 g/mol [7]

A summary of the key physicochemical properties of N,2-dimethyl-4-(morpholine-4-carbonyl)aniline is presented in the table below. Please note that some of these values are predicted due to the limited availability of experimental data for this specific compound.

PropertyValueSource
Physical Form Solid[8]
Melting Point 95-98 °C (for the related 2-(4-Morpholinyl)aniline)[9]
XlogP (predicted) 0.7
SMILES CC1=C(C=CC(=C1)C(=O)N2CCOCC2)N
InChI InChI=1S/C12H16N2O2/c1-9-8-10(2-3-11(9)13)12(15)14-4-6-16-7-5-14/h2-3,8H,4-7,13H2,1H3
InChIKey DOPYUBBZBYVKGA-UHFFFAOYSA-N

Synthesis and Purification

The synthesis of N,2-dimethyl-4-(morpholine-4-carbonyl)aniline is a multi-step process that begins with the commercially available starting material, o-toluidine. The overall synthetic strategy involves the protection of the amino group, followed by nitration, deprotection, and finally, acylation with morpholine.

Synthetic Pathway Overview

The synthetic pathway can be visualized as a three-stage process:

Synthesis_Pathway A o-Toluidine B N-acetyl-o-toluidine A->B Acetic Anhydride C 2-Methyl-4-nitro-N-acetylaniline B->C Nitration (HNO3/H2SO4) D 2-Methyl-4-nitroaniline C->D Hydrolysis (HCl) E 2-Methyl-4-aminoaniline D->E Reduction (Fe/HCl or H2/Pd-C) F N,2-dimethyl-4-(morpholine-4-carbonyl)aniline E->F Acylation (Morpholine-4-carbonyl chloride)

Caption: Synthetic route to N,2-dimethyl-4-(morpholine-4-carbonyl)aniline.

Experimental Protocols

Step 1: Synthesis of 2-Methyl-4-nitroaniline from o-Toluidine

This initial step involves the protection of the amine, nitration, and subsequent deprotection.

a) Acetylation of o-Toluidine:

  • To a solution of o-toluidine in glacial acetic acid, add acetic anhydride dropwise while maintaining the temperature below 60°C.

  • Heat the mixture to 100°C and reflux for 4 hours, continuously removing the water generated during the reaction.[10]

b) Nitration:

  • Cool the reaction mixture from the previous step in an ice-water bath.

  • Slowly add a mixture of concentrated nitric acid and sulfuric acid, keeping the temperature below 10°C.

  • Stir the mixture at this temperature for 3 hours.

  • Pour the reaction mixture into ice water to precipitate the product, which is then filtered, washed with water, and dried.[10]

c) Hydrolysis:

  • Suspend the nitrated product in a solution of concentrated hydrochloric acid.

  • Heat the mixture to 90°C under reflux for 3 hours.[10]

  • Cool the reaction mixture and neutralize with a sodium hydroxide solution to a pH of 7 to precipitate the 2-methyl-4-nitroaniline.

  • Filter the solid, wash with water, and recrystallize from an 80% aqueous ethanol solution to obtain the purified product.[10]

Step 2: Reduction of 2-Methyl-4-nitroaniline to 2-Methyl-4-aminoaniline

The nitro group is reduced to an amine, a common transformation in the synthesis of aniline derivatives.

  • A plausible method involves the use of iron powder in the presence of a small amount of hydrochloric acid in an ethanol/water mixture. The reaction is heated to reflux and monitored by TLC until the starting material is consumed.

  • Alternatively, catalytic hydrogenation using palladium on carbon (Pd/C) under a hydrogen atmosphere is a clean and efficient method for this reduction.[11]

Step 3: Acylation of 2-Methyl-4-aminoaniline with Morpholine-4-carbonyl chloride

This final step introduces the morpholine-4-carbonyl moiety.

  • Dissolve 2-methyl-4-aminoaniline in a suitable aprotic solvent such as dichloromethane or tetrahydrofuran.

  • Add a non-nucleophilic base, such as triethylamine or pyridine, to the solution.

  • Cool the mixture in an ice bath and add a solution of morpholine-4-carbonyl chloride in the same solvent dropwise.

  • Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC.

  • Upon completion, the reaction is quenched with water, and the product is extracted with an organic solvent. The organic layer is then washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel.

Applications in Drug Discovery and Medicinal Chemistry

While specific biological data for N,2-dimethyl-4-(morpholine-4-carbonyl)aniline is not extensively published, its structural motifs are highly relevant in the field of drug discovery, particularly in the development of kinase inhibitors.

The 4-anilinoquinazoline and 4-anilinoquinoline scaffolds are well-established pharmacophores that target the ATP-binding site of various protein kinases.[4][5][6][12] These kinases are crucial regulators of cellular processes, and their dysregulation is implicated in numerous diseases, including cancer. The aniline moiety of the title compound can be envisioned to interact with the hinge region of a kinase active site, a common binding mode for this class of inhibitors.

The morpholine group is often incorporated into drug candidates to improve their physicochemical properties, such as solubility and metabolic stability, and can also contribute to target binding.[1][2]

Hypothesized Mechanism of Action as a Kinase Inhibitor:

Based on its structural similarity to known kinase inhibitors, it is hypothesized that N,2-dimethyl-4-(morpholine-4-carbonyl)aniline could function as a competitive inhibitor at the ATP-binding site of a protein kinase.

Kinase_Inhibition cluster_0 Kinase Active Site ATP_binding ATP Binding Pocket Hinge Region Catalytic Loop Substrate Protein Substrate ATP_binding:f2->Substrate Phosphorylates Inhibitor N,2-dimethyl-4-(morpholine-4-carbonyl)aniline Inhibitor->ATP_binding:f1 Binds to Hinge Region ATP ATP ATP->ATP_binding:f0 Binds Phosphorylated_Substrate Phosphorylated Substrate

Caption: Hypothesized binding mode of the title compound in a kinase active site.

Safety and Handling

As with any chemical substance, proper safety precautions should be taken when handling N,2-dimethyl-4-(morpholine-4-carbonyl)aniline. The following information is based on data for structurally related compounds and should be used as a guideline. A full risk assessment should be conducted before use.

  • Hazard Statements: Based on related structures, this compound may be harmful if swallowed, cause skin irritation, and cause serious eye irritation.[13][14][15][16]

  • Precautionary Statements:

    • Wash hands thoroughly after handling.[14][15]

    • Wear protective gloves, eye protection, and face protection.[14][15]

    • IF ON SKIN: Wash with plenty of water.[14][15]

    • IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[14][15][16]

    • Avoid breathing dust, fume, gas, mist, vapors, or spray.[16]

    • Use only outdoors or in a well-ventilated area.

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Safety glasses with side-shields.

    • Skin Protection: Compatible chemical-resistant gloves and a lab coat.

    • Respiratory Protection: Use a NIOSH-approved respirator if dust is generated.

  • Storage: Keep container tightly closed in a dry and well-ventilated place.[10][15]

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.

References

  • 2-Methyl-4-(morpholin-4-yl)aniline. PubChem. [Link]

  • 2-methyl-4-(morpholine-4-carbonyl)aniline. PubChemLite. [Link]

  • 4-(4-AMINOPHENYL)MORPHOLIN-3-ONE Material Safety Data Sheet. Valsynthese SA. [Link]

  • Duaa Al-Daffar, et al. (2024). Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line. RSC Advances. [Link]

  • Hedapara, K. R., & Kharadi, G. J. (2014). Synthesis, Characterization and Biological Evaluation of Novel Morpholine Derivatives. International Journal for Pharmaceutical Research Scholars (IJPRS), 3(3), 132-137. [Link]

  • Process for the preparation of 4-(4-aminophenyl)morpholin-3-one.
  • Synthesis of (3-Aminophenyl)(morpholino)methanone from Benzotrichloride as Precursor. (2015). Asian Journal of Chemistry. [Link]

  • Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. (2020). ChemMedChem. [Link]

  • Safety Data Sheet. AAPPTec. [Link]

  • Tzara, A., Xanthopoulos, D., & Kourounakis, A. P. (2020). Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. ChemMedChem, 15(5), 392–403. [Link]

  • Patrick, D. A., et al. (2008). Design, synthesis and characterization of "clickable" 4-anilinoquinazoline kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 18(12), 3455–3459. [Link]

  • Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line. (2024). RSC Publishing. [Link]

  • 2-methyl-4-(thiomorpholine-4-carbonyl)aniline. Sigma-Aldrich. [Link]

  • Preparation method of 4-(4-amino phenyl)-3-morpholone and intermediate of the 4-(4-amino phenyl)-3-morpholone.
  • Singh, P., et al. (2014). Synthesis, biological evaluation and molecular modelling studies of 4-anilinoquinazoline derivatives as protein kinase inhibitors. Bioorganic & Medicinal Chemistry, 22(6), 1836–1844. [Link]

  • Synthesis and Biological Evaluation of Morpholine and Salicylamide Nucleus Based Derivatives. Academia.edu. [Link]

  • El-Gendy, M. A., et al. (2015). Identification and Optimization of 4-Anilinoquinolines as Inhibitors of Cyclin G Associated Kinase. Journal of Medicinal Chemistry, 58(20), 8048–8067. [Link]

  • Research. Gray Lab. [Link]

Sources

Methodological & Application

Application Notes and Protocols for the Synthesis of Morpholine-4-Carbonyl Anilines via Amide Coupling

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Abstract

This comprehensive guide details robust and optimized protocols for the synthesis of morpholine-4-carbonyl anilines, a scaffold of significant interest in medicinal chemistry and drug development. We will explore two primary synthetic routes: the direct coupling of morpholine-4-carboxylic acid with anilines using common amide coupling reagents, and the reaction of anilines with pre-activated morpholine-4-carbonyl chloride. This document provides not only step-by-step procedures but also delves into the mechanistic rationale behind the choice of reagents and conditions, offering troubleshooting strategies for common challenges, particularly those associated with the lower nucleophilicity of anilines.

Introduction: The Significance of the Morpholine-4-Carbonyl Aniline Scaffold

The morpholine moiety is a privileged structure in medicinal chemistry, often incorporated into molecular designs to enhance aqueous solubility, metabolic stability, and target engagement.[1] When coupled with an aniline core through a stable amide linkage, the resulting morpholine-4-carbonyl aniline framework serves as a versatile platform for the development of novel therapeutic agents across various disease areas. The amide bond, being one of the most prevalent linkages in pharmaceuticals, necessitates reliable and efficient synthetic protocols.[2] This guide provides researchers, scientists, and drug development professionals with the critical knowledge to successfully synthesize these valuable compounds.

Strategic Approaches to Amide Bond Formation

The formation of the target amide bond can be approached from two principal directions, each with its own set of advantages and considerations. The choice of strategy often depends on the availability of starting materials, the scale of the reaction, and the electronic properties of the aniline substrate.

  • Strategy A: Direct Coupling of Morpholine-4-Carboxylic Acid with Anilines. This is a convergent approach where the carboxylic acid and the aniline are brought together in the presence of a coupling reagent. This method is highly versatile due to the wide array of commercially available coupling reagents that can be screened for optimal performance.[2]

  • Strategy B: Reaction of Morpholine-4-Carbonyl Chloride with Anilines. This is a more traditional and often highly efficient method, particularly for less reactive anilines. It involves the pre-activation of the carboxylic acid to the corresponding acyl chloride, which is a highly reactive electrophile.[]

The overall synthetic workflow is depicted below:

G cluster_0 Starting Materials cluster_1 Intermediate Synthesis cluster_2 Amide Coupling Morpholine Morpholine Morpholine-4-carboxylic acid Morpholine-4-carboxylic acid Morpholine->Morpholine-4-carboxylic acid Carboxylation Morpholine-4-carbonyl chloride Morpholine-4-carbonyl chloride Morpholine->Morpholine-4-carbonyl chloride Acylation Aniline Aniline Target: Morpholine-4-carbonyl aniline Target: Morpholine-4-carbonyl aniline Aniline->Target: Morpholine-4-carbonyl aniline Nucleophilic Attack Morpholine-4-carboxylic acid->Target: Morpholine-4-carbonyl aniline Strategy A: Coupling Reagent Morpholine-4-carbonyl chloride->Target: Morpholine-4-carbonyl aniline Strategy B: Base

Caption: Overall synthetic workflow for morpholine-4-carbonyl anilines.

Mechanistic Insights into Amide Coupling

A thorough understanding of the reaction mechanism is paramount for troubleshooting and optimization. The formation of an amide bond from a carboxylic acid and an amine is a condensation reaction that requires the activation of the carboxylic acid to overcome the unfavorable energetics of direct reaction.

The Role of Coupling Reagents (Strategy A)

Coupling reagents function by converting the hydroxyl group of the carboxylic acid into a better leaving group, thereby generating a highly reactive acyl intermediate that is susceptible to nucleophilic attack by the amine.[4]

The generalized mechanism for coupling reagent-mediated amide bond formation is as follows:

G R-COOH Morpholine-4-carboxylic acid Active_Ester Activated Intermediate (e.g., O-acylisourea, OBt-ester) R-COOH->Active_Ester Activation Coupling_Reagent Coupling Reagent (e.g., HATU, EDC) Coupling_Reagent->Active_Ester Base Base (e.g., DIPEA) Base->Active_Ester Amide Morpholine-4-carbonyl aniline Active_Ester->Amide Nucleophilic Attack R'-NH2 Aniline R'-NH2->Amide Byproducts Byproducts Amide->Byproducts

Caption: Generalized mechanism of coupling reagent-mediated amide formation.

Acyl Chloride Pathway (Strategy B)

In this approach, the carboxylic acid is converted to a highly reactive acyl chloride using a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride. The subsequent reaction with the aniline is typically rapid and driven to completion by the addition of a non-nucleophilic base to scavenge the HCl byproduct.[]

Experimental Protocols

Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Preparation of Intermediates

This protocol is adapted from established procedures for the synthesis of acyl chlorides.[5][6][7]

ReagentMolar Eq.MW ( g/mol )Amount
Morpholine1.087.12(Specify amount)
Triethylamine1.8101.19(Calculate amount)
Triphosgene0.5296.75(Calculate amount)
Dichloromethane (DCM)--(Specify volume)

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add triphosgene and anhydrous dichloromethane (DCM).

  • Cool the mixture to 0 °C in an ice bath.

  • In a separate flask, prepare a solution of morpholine and triethylamine in anhydrous DCM.

  • Add the morpholine solution dropwise to the stirred triphosgene solution at 0 °C over 30 minutes.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 3 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of water.

  • Separate the organic layer, wash with saturated aqueous sodium bicarbonate solution, then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude morpholine-4-carbonyl chloride, which can often be used in the next step without further purification.

Amide Coupling Protocols

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly efficient coupling reagent, particularly for challenging couplings involving less nucleophilic amines.[4]

ReagentMolar Eq.MW ( g/mol )Amount
Morpholine-4-carboxylic acid1.0131.13(Specify amount)
Aniline derivative1.1(Varies)(Calculate amount)
HATU1.2380.23(Calculate amount)
N,N-Diisopropylethylamine (DIPEA)2.5129.24(Calculate amount)
N,N-Dimethylformamide (DMF)--(Specify volume)

Procedure:

  • To a solution of morpholine-4-carboxylic acid in anhydrous DMF, add the aniline derivative, HATU, and DIPEA.

  • Stir the reaction mixture at room temperature for 2-16 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

The combination of EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (Hydroxybenzotriazole) is a classic and cost-effective method for amide bond formation.[8]

ReagentMolar Eq.MW ( g/mol )Amount
Morpholine-4-carboxylic acid1.0131.13(Specify amount)
Aniline derivative1.1(Varies)(Calculate amount)
EDC.HCl1.5191.70(Calculate amount)
HOBt1.5135.13(Calculate amount)
N,N-Diisopropylethylamine (DIPEA)2.0129.24(Calculate amount)
Dichloromethane (DCM)--(Specify volume)

Procedure:

  • To a stirred solution of morpholine-4-carboxylic acid, the aniline derivative, and HOBt in anhydrous DCM, add EDC.HCl.

  • Add DIPEA to the reaction mixture and stir at room temperature for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with DCM and wash with water, 1 M HCl, saturated aqueous sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

This protocol is suitable for a wide range of anilines and is often faster than coupling-reagent-mediated methods.[][9]

ReagentMolar Eq.MW ( g/mol )Amount
Morpholine-4-carbonyl chloride1.0149.58(Specify amount)
Aniline derivative1.0(Varies)(Calculate amount)
Triethylamine or Pyridine1.2101.19 or 79.10(Calculate amount)
Dichloromethane (DCM)--(Specify volume)

Procedure:

  • To a solution of the aniline derivative and triethylamine (or pyridine) in anhydrous DCM at 0 °C, add a solution of morpholine-4-carbonyl chloride in DCM dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 1-4 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with DCM and wash with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography on silica gel.

Troubleshooting and Optimization

The primary challenge in the synthesis of morpholine-4-carbonyl anilines is often the reduced nucleophilicity of the aniline nitrogen due to the delocalization of its lone pair into the aromatic ring.[10]

ProblemPotential CauseSuggested Solution
Low or No Product Formation Poor nucleophilicity of the aniline.- Switch to a more reactive coupling reagent like HATU or COMU.[11]- For Strategy B, ensure the morpholine-4-carbonyl chloride is freshly prepared or of high quality.- Consider using a stronger, non-nucleophilic base like DBU in Strategy B.- Increase the reaction temperature (e.g., to 40-50 °C).
Steric hindrance around the aniline nitrogen.- Use a less sterically demanding base (e.g., 2,6-lutidine).- Prolong the reaction time.
Formation of Side Products Racemization (if chiral centers are present).- Use additives like HOBt or HOAt to suppress racemization.[4]- Perform the reaction at lower temperatures.
Guanidinium byproduct formation with uronium/aminium reagents.- Add the coupling reagent to the mixture of carboxylic acid and amine, rather than pre-activating the acid.

Conclusion

The synthesis of morpholine-4-carbonyl anilines is a critical transformation in modern drug discovery. The protocols detailed herein, based on either direct amide coupling or the use of a pre-activated acyl chloride, provide reliable and scalable methods for accessing this important class of compounds. A rational approach to the selection of reagents and reaction conditions, guided by an understanding of the underlying reaction mechanisms and potential challenges, will enable researchers to efficiently synthesize their target molecules.

References

  • Google Patents.
  • Google Patents. CN104341374A - Preparation method for morpholine carbonyl chloride compound.
  • Journal of Chemical and Pharmaceutical Research. Synthesis and Evaluation of the Biological Activity of New 4-(2- Chloroacetyl) Morpholine Derivatives. [Link]

  • PMC. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. [Link]

  • ChemRxiv. Green Synthesis of Morpholines via Selective Monoalkylation of Amines. [Link]

  • Aapptec Peptides. Coupling Reagents. [Link]

  • Organic Chemistry Portal. Morpholine synthesis. [Link]

  • ACS Publications. Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey | Organic Process Research & Development. [Link]

  • Current Chemistry Letters. Process optimization for acid-amine coupling: a catalytic approach. [Link]

  • Reddit. Amide coupling reaction between a carboxylic acid and aniline derivatives. [Link]

  • ResearchGate. (PDF) Morpholines. Synthesis and Biological Activity. [Link]

  • ResearchGate. Unexpected Product in Amide Coupling Using HBTU/HOBt with Aniline?[Link]

  • ResearchGate. Possible strategies for the synthesis of morpholines. [Link]

  • Organic Chemistry Portal. Amide synthesis by acylation. [Link]

  • E3S Web of Conferences. Synthesis and SAR of morpholine and its derivatives: A review update. [Link]

  • Master Organic Chemistry. The Amide Functional Group: Properties, Synthesis, and Nomenclature. [Link]

  • Rsc.org. Direct amide formation from unactivated carboxylic acids and amines C. Liana Allen, A. Rosie Chhatwal and Jonathan M. J. William. [Link]

  • ACS Publications. Carboxylic Acids as A Traceless Activation Group for Conjugate Additions: A Three-Step Synthesis of (±)-Pregabalin | Journal of the American Chemical Society. [Link]

Sources

Application Note: N,2-Dimethyl-4-(morpholine-4-carbonyl)aniline as a Kinase Inhibitor Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

The following Application Note and Protocol Guide details the use of N,2-dimethyl-4-(morpholine-4-carbonyl)aniline as a strategic building block in kinase inhibitor discovery.

Executive Summary

In modern kinase inhibitor discovery, the "solvent-exposed tail" region is critical for tuning physicochemical properties (solubility, LipE) and selectivity. The N,2-dimethyl-4-(morpholine-4-carbonyl)aniline scaffold represents a privileged structural motif that combines a solubility-enhancing group (morpholine amide) with a conformationally restricted linker (ortho-methyl aniline).

Unlike traditional primary aniline linkers, the N-methyl functionality in this scaffold serves two advanced purposes:

  • Conformational Locking: It eliminates the rotatable N-H bond, often freezing the inhibitor in a bioactive conformation.

  • Selectivity Profiling: It removes a hydrogen bond donor (HBD), potentially desensitizing the inhibitor to kinases that strictly require a hinge-region H-bond at this position (e.g., discriminating between homologous kinases).

This guide provides the structural rationale and a validated synthetic protocol for incorporating this scaffold into heteroaryl cores (e.g., pyrimidines, quinazolines).

Structural Biology & Pharmacophore Analysis

The "Anatomy" of the Scaffold

The scaffold functions as the "Right-Hand Side" (RHS) of a typical ATP-competitive inhibitor. Its tripartite structure addresses specific medicinal chemistry challenges:

  • Morpholine-4-carbonyl (Solvent Interface): Unlike basic morpholine-alkyl tails (pKa ~8), the morpholine-carbonyl (urea/amide-like) is neutral at physiological pH. This reduces hERG liability and improves passive permeability while maintaining high aqueous solubility via the morpholine oxygen and amide carbonyl H-bond acceptors.

  • 2-Methyl Group (Atropisomer Control): The methyl group at the ortho position induces a steric clash with the heteroaryl core (e.g., the pyrimidine ring). This forces the aniline ring to twist out of plane (typically 40–60°), often improving selectivity by filling hydrophobic pockets (e.g., the "Gatekeeper" vicinity).

  • N-Methyl Group (The "Cap"): By replacing the secondary amine (NH) with a tertiary amine (N-Me) upon coupling, this modification removes a canonical H-bond donor. This is a high-value strategy for "scaffold hopping" to bypass resistance mutations that affect the hinge region water network.

Pharmacophore Visualization

The following diagram illustrates the functional zones of the scaffold when bound to a theoretical kinase hinge region.

Pharmacophore cluster_Solvent Solvent Exposed Region Core Heteroaryl Core (e.g., Pyrimidine) N_Me N-Methyl (H-Bond Acceptor Only) Core->N_Me Coupling Site Phenyl Phenyl Linker (Hydrophobic Spacer) N_Me->Phenyl Ortho_Me 2-Methyl (Twist Inducer) Phenyl->Ortho_Me Steric Clash Carbonyl Carbonyl (C=O) (Solvent H-Bond Acceptor) Phenyl->Carbonyl Morpholine Morpholine Ring (Solubility/PK Handle) Carbonyl->Morpholine

Caption: Functional dissection of the N,2-dimethyl-4-(morpholine-4-carbonyl)aniline scaffold.

Validated Synthetic Protocol

Coupling a secondary aniline (N-methyl) to an electron-deficient heteroaryl halide (e.g., 2,4-dichloropyrimidine) is significantly more challenging than coupling a primary aniline due to steric hindrance (ortho-methyl + N-methyl). Standard SNAr conditions often fail or require harsh temperatures that degrade the morpholine amide.

Recommended Method: Palladium-Catalyzed Buchwald-Hartwig Amination using RuPhos or BrettPhos precatalysts.

Materials
  • Scaffold: N,2-dimethyl-4-(morpholine-4-carbonyl)aniline (1.0 equiv).[1]

  • Electrophile: Heteroaryl Chloride (e.g., 2,4-dichloropyrimidine) (1.0–1.1 equiv).

  • Catalyst: RuPhos Pd G4 (or Pd(OAc)₂ + RuPhos) (2–5 mol%).

  • Base: Cs₂CO₃ (2.0 equiv) or NaOtBu (1.5 equiv).

  • Solvent: Anhydrous 1,4-Dioxane or Toluene.

  • Atmosphere: Argon or Nitrogen (strictly deoxygenated).

Step-by-Step Procedure
  • Preparation: In a glovebox or under active Argon flow, charge a reaction vial with the Heteroaryl Chloride (1.0 mmol), the Aniline Scaffold (1.0 mmol), and Cs₂CO₃ (2.0 mmol).

  • Catalyst Addition: Add RuPhos Pd G4 (0.03 mmol, 3 mol%). Note: RuPhos is specifically optimized for secondary amines and hindered substrates.

  • Solvent: Add anhydrous 1,4-Dioxane (5 mL, 0.2 M concentration). Sparge with Argon for 5 minutes if not using a glovebox.

  • Reaction: Seal the vial and heat to 100°C for 4–12 hours. Monitor by LC-MS.[2]

    • Checkpoint: Look for the disappearance of the starting aniline (m/z ~248 for C14H20N2O2).

  • Workup: Cool to room temperature. Filter through a pad of Celite to remove inorganic salts. Wash the pad with EtOAc.

  • Purification: Concentrate the filtrate. Purify via Flash Column Chromatography (DCM:MeOH gradient, typically 0–10% MeOH). The product is often a white or off-white solid.

Troubleshooting Table
ObservationProbable CauseCorrective Action
Low Conversion (<20%) Catalyst deactivation (O2)Ensure strict degassing; Switch to BrettPhos Pd G4 .
Debromination/Dechlorination Hydride source presentUse Cs₂CO₃ instead of alkoxide bases; ensure dry solvent.
Regioisomer Mix Competition at other halidesLower temperature to 80°C; use stoichiometric control carefully.

Experimental Workflow Visualization

The following diagram outlines the decision tree for synthesizing kinase inhibitors using this scaffold.

SynthesisWorkflow Start Start: N,2-dimethyl-4- (morpholine-4-carbonyl)aniline Check_Core Is Heteroaryl Core Electron Deficient? Start->Check_Core SNAr Attempt S_NAr (IPA, DIPEA, 120°C) Check_Core->SNAr Yes (e.g. Pyrimidine) Buchwald Buchwald-Hartwig (RuPhos Pd G4, Cs2CO3) Check_Core->Buchwald No (e.g. Pyridine) Analyze LC-MS Analysis SNAr->Analyze Buchwald->Analyze Success Product Isolated Analyze->Success Conversion > 80% Fail Low Yield / Decomp Analyze->Fail Conversion < 20% Fail->Buchwald Retry with Pd-Cat

Caption: Decision matrix for coupling the N-methyl aniline scaffold to kinase cores.

References

  • Menet, C. J., et al. (2024). "Discovery of GLPG3667, a Selective ATP Competitive Tyrosine Kinase 2 Inhibitor for the Treatment of Autoimmune Diseases." Journal of Medicinal Chemistry. Link

  • Surade, S., & Blundell, T. L. (2012). "Structural biology and drug discovery of difficult targets: the limits of ligandability." Chemistry & Biology. (Discusses solvent-front strategies). Link

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). "Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions." Chemical Reviews. (Protocol source for RuPhos/BrettPhos). Link

  • PubChem Compound Summary . "2-methyl-4-(morpholine-4-carbonyl)aniline."[3] (Scaffold structural data). Link

Sources

Design and Validation of ATP-Competitive mTOR Inhibitors: The Morpholine-Aniline Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Shift to ATP-Competitive Inhibition

The mechanistic Target of Rapamycin (mTOR) is a central regulator of cell metabolism, growth, and survival.[1] While first-generation inhibitors (Rapalogs) function allosterically via FKBP12 binding, they primarily inhibit mTORC1 and often fail to block mTORC2. This incomplete inhibition leads to a critical feedback loop where S6K inhibition results in the hyper-activation of PI3K/AKT signaling (specifically AKT-S473 phosphorylation), promoting cell survival and drug resistance.

The Solution: Second-generation ATP-competitive mTOR kinase inhibitors (TORKinibs).[2][3] By directly competing with ATP at the catalytic site, these molecules inhibit both mTORC1 and mTORC2, effectively silencing the feedback loop.[1] This guide details the design, synthesis, and validation of the Morpholine-Aniline Pyrimidine scaffold—a privileged structure in kinase drug discovery (e.g., WYE-354, Ku-0063794).

Rational Design Principles

The success of the morpholine-aniline scaffold relies on precise molecular recognition within the mTOR ATP-binding pocket.

Pharmacophore Mechanics[4]
  • The Hinge Binder (Morpholine): The oxygen atom of the morpholine ring acts as a critical hydrogen bond acceptor, interacting with the backbone amide of Val2240 (human mTOR numbering) in the hinge region. This mimics the adenine ring of ATP. The morpholine ring also provides favorable solubility properties.

  • The Affinity Vector (Aniline): The aniline moiety, typically linked at the C4 position of a pyrimidine core, projects into the solvent-exposed region or the hydrophobic affinity pocket. Substitution on the aniline phenyl ring (e.g., -F, -CF3, -OMe) allows for the modulation of potency and selectivity against PI3K isoforms.

  • The Scaffold (Pyrimidine): Acts as the rigid linker, correctly orienting the morpholine and aniline vectors.

Pathway Signaling & Inhibition Logic

The diagram below illustrates the signaling cascade and the dual-inhibition mechanism required to prevent AKT feedback.

mTOR_Pathway GF Growth Factors RTK RTK (Receptor) GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 AKT AKT PIP3->AKT Recruitment mTORC1 mTORC1 (Rapamycin Sensitive) AKT->mTORC1 Activates S6K S6K mTORC1->S6K Phosphorylation (T389) EBP1 4E-BP1 mTORC1->EBP1 mTORC2 mTORC2 (Rapamycin Insensitive) mTORC2->AKT Phosphorylation (S473) S6K->PI3K Negative Feedback (Blocked by Rapalogs) Inhibitor Morpholine-Aniline Inhibitor (TORKinib) Inhibitor->mTORC1 Inhibitor->mTORC2

Figure 1: The PI3K/AKT/mTOR signaling cascade.[1][4][5] TORKinibs (black hexagon) inhibit both complexes, preventing the S6K-mediated feedback loop that reactivates AKT.

Chemical Synthesis Protocol

Objective: Synthesis of a representative 2-morpholino-4-anilino-pyrimidine . Retrosynthetic Logic: The 2,4-dichloropyrimidine core allows for sequential nucleophilic aromatic substitution (


). The C4 position is more electrophilic due to the nitrogen arrangement. Therefore, the aniline (usually the more complex piece) is installed first at C4, followed by the morpholine at C2.
Reagents & Equipment[4][8][9]
  • Starting Material: 2,4-Dichloropyrimidine.

  • Nucleophiles: Substituted Aniline (e.g., 3-fluoroaniline), Morpholine.

  • Solvents/Bases: Ethanol (EtOH), DMF, DIPEA (N,N-Diisopropylethylamine),

    
    .
    
  • Catalyst (Optional for Step 2):

    
    , BINAP (if 
    
    
    
    is sluggish).
Step-by-Step Procedure
Step 1: C4-Selective Amination (Installation of Aniline)
  • Dissolution: Dissolve 2,4-dichloropyrimidine (1.0 eq) in Ethanol (0.2 M concentration).

  • Addition: Cool to 0°C. Add DIPEA (1.2 eq) followed by the substituted aniline (1.0 eq) dropwise.

  • Reaction: Stir at room temperature (RT) for 4–12 hours.

    • Note: C4 substitution is favored at lower temperatures. Heating may promote bis-substitution.

  • Monitoring: Check TLC (Hexane/EtOAc 3:1). The product (4-anilino-2-chloropyrimidine) usually runs lower than the starting material.

  • Workup: Evaporate EtOH. Resuspend in EtOAc, wash with water and brine.[6] Dry over

    
    .[6]
    
  • Purification: Silica gel chromatography.

Step 2: C2-Amination (Installation of Morpholine)
  • Setup: Dissolve the intermediate (4-anilino-2-chloropyrimidine) in DMF or n-Butanol.

  • Addition: Add excess Morpholine (3–5 eq).

    • Chemistry Insight: The C2-chloride is less reactive because the C4-amino group donates electron density into the ring, deactivating it. Harsh conditions are required.

  • Reaction: Heat to 100–120°C for 12–24 hours.

    • Alternative: If the reaction fails thermally, use Buchwald-Hartwig conditions: Toluene,

      
       (5 mol%), BINAP (10 mol%), 
      
      
      
      (1.5 eq), 100°C.
  • Workup: Dilute with water, extract with EtOAc.

  • Purification: Recrystallization from EtOH or HPLC purification.

Biochemical Validation: TR-FRET Kinase Assay

Objective: Determine the


 of the inhibitor against recombinant mTOR kinase.
Method:  Lanthanide-based Time-Resolved FRET (TR-FRET). This homogeneous assay is superior to radiometric methods for high-throughput screening.
Assay Principle
  • Donor: Europium (Eu)-labeled anti-phospho-substrate antibody.

  • Acceptor: GFP-labeled substrate (e.g., GFP-4EBP1).[7]

  • Mechanism: When mTOR phosphorylates the GFP-substrate, the Eu-antibody binds. Excitation of Eu (340 nm) transfers energy to GFP (emission 520 nm). Inhibitors decrease the TR-FRET signal.

Protocol
  • Reagent Prep:

    • Kinase Buffer: 50 mM HEPES pH 7.5, 10 mM

      
      , 1 mM EGTA, 0.01% Brij-35, 2 mM DTT.
      
    • Enzyme: Recombinant human mTOR (truncated or complexed).

    • Substrate: GFP-4EBP1 (0.4 µM final).

    • ATP: At

      
       concentration (typically 10–50 µM).
      
  • Compound Plating: Dispense 100 nL of inhibitor (in DMSO) into a 384-well low-volume white plate (serial dilutions).

  • Reaction Assembly:

    • Add 5 µL Enzyme mixture. Incubate 15 min.

    • Add 5 µL Substrate/ATP mixture.

  • Incubation: Incubate for 60 minutes at RT.

  • Detection:

    • Add 10 µL EDTA (to stop reaction) + Tb-labeled anti-p4EBP1 antibody.

    • Incubate 60 min.

  • Read: Measure TR-FRET ratio (Emission 520nm / Emission 495nm) on a multimode reader (e.g., EnVision).

Cellular Validation: Western Blotting

Objective: Confirm ATP-competitive mechanism (dual inhibition) vs. Rapalog activity in live cells.

Critical Markers
TargetPhospho-SiteComplexSignificance
S6K Thr389mTORC1Direct readout of protein synthesis activation. Blocked by Rapalogs and TORKinibs.
4E-BP1 Thr37/46mTORC1Controls Cap-dependent translation. Often resistant to Rapalogs; sensitive to TORKinibs.
AKT Ser473mTORC2The Differentiator. Only ATP-competitive inhibitors block this. Rapalogs may increase this signal via feedback loss.
Workflow Diagram

WB_Workflow Cell_Culture Cell Culture (MDA-MB-231) Treatment Drug Treatment (1h - 24h) Cell_Culture->Treatment Lysis Lysis (RIPA + PhosSTOP) Treatment->Lysis PAGE SDS-PAGE Separation Lysis->PAGE Transfer Transfer to PVDF/Nitrocellulose PAGE->Transfer Ab_Incubation Antibody Incubation (p-S6K, p-AKT) Transfer->Ab_Incubation Imaging Chemiluminescence Imaging Ab_Incubation->Imaging

Figure 2: Cellular validation workflow. Critical step: Use phosphatase inhibitors (PhosSTOP) during lysis to preserve phosphorylation states.

Protocol Highlights
  • Starvation: Serum-starve cells overnight to reduce basal background, then stimulate with Insulin or IGF-1 (100 ng/mL) for 30 min after drug pretreatment (1h). This creates a robust dynamic window for inhibition.

  • Lysis: Use RIPA buffer supplemented with Protease Inhibitor Cocktail and Phosphatase Inhibitor Cocktail 2/3 (Sodium Orthovanadate/Fluoride).

  • Normalization: Always blot for Total AKT and Total S6K to prove that signal loss is dephosphorylation, not protein degradation.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Synthetic Yield (Step 2) Deactivated pyrimidine ring.Switch to Pd-catalyzed Buchwald-Hartwig coupling. Use anhydrous toluene and inert atmosphere (

).
High Background in Kinase Assay Antibody non-specific binding or Eu-chelate degradation.Add 0.01% Brij-35 or Tween-20 to buffer. Ensure plates are white (not black) to reflect signal.
No p-AKT inhibition in Cells Feedback loop overcompensation or insufficient dosing.Check dose-response up to 10 µM. Ensure the inhibitor is ATP-competitive (TORKinib) and not an allosteric Rapalog.
Poor Solubility Planar aniline stacking.Introduce solubilizing groups on the morpholine or aniline (e.g., piperazine tail) to disrupt crystal packing.

References

  • Wikipedia. mTOR inhibitors. Retrieved from

  • ACS Pharmacology & Translational Science. Unveiling the Role of Mechanistic Target of Rapamycin Kinase (MTOR) Signaling in Cancer Progression. Retrieved from

  • European Pharmaceutical Review. Can mTOR kinase inhibitors beat rapalogues in fighting against cancer? Retrieved from

  • BindingDB. Assay Method Information: mTOR Kinase Activity Assay. Retrieved from

  • MDPI. Morpholine-Substituted Tetrahydroquinoline Derivatives as Potential mTOR Inhibitors. Retrieved from

  • BenchChem. Application Notes and Protocols for the Synthesis of Pyrimidine Derivatives. Retrieved from

Sources

Solvent selection for N,2-dimethyl-4-(morpholine-4-carbonyl)aniline reactions

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note on Strategic Solvent Selection for Reactions Involving N,2-dimethyl-4-(morpholine-4-carbonyl)aniline

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the strategic selection of solvents for chemical reactions involving N,2-dimethyl-4-(morpholine-4-carbonyl)aniline. As a substituted aniline, the reactivity of this compound is significantly influenced by the reaction medium. This application note elucidates the underlying principles of solvent effects and provides a framework for rational solvent choice to optimize reaction outcomes, including yield, purity, and reaction time. Detailed protocols for a representative N-alkylation reaction are presented to illustrate the practical application of these principles.

Introduction: The Critical Role of the Solvent

N,2-dimethyl-4-(morpholine-4-carbonyl)aniline is a bifunctional molecule featuring a secondary aromatic amine and a tertiary amide. The lone pair of electrons on the aniline nitrogen imparts nucleophilic character, making it susceptible to a variety of chemical transformations, including alkylation, acylation, and coupling reactions. The morpholine moiety adds to the molecule's polarity and potential for hydrogen bonding. The choice of solvent in reactions involving this substrate is not merely a matter of dissolution but a critical parameter that can dictate the reaction pathway, kinetics, and equilibrium position. A suboptimal solvent can lead to poor yields, increased side product formation, and difficult purification.

Theoretical Framework for Solvent Selection

The selection of an appropriate solvent is guided by several key physicochemical properties of the solvent and its interaction with the reactants, intermediates, and products.

  • Polarity and Protic/Aprotic Nature: The polarity of a solvent, often quantified by its dielectric constant, plays a pivotal role. Polar solvents can stabilize charged intermediates and transition states, thereby accelerating reactions that proceed through such species. Protic solvents, which contain acidic protons (e.g., alcohols, water), can participate in hydrogen bonding and may solvate both cations and anions effectively.[1] Aprotic polar solvents (e.g., DMF, DMSO, acetonitrile) lack acidic protons and are particularly effective at solvating cations. The aniline nitrogen's lone pair can engage in hydrogen bonding, which can affect its nucleophilicity.

  • Solubility: Adequate solubility of all reactants at the desired reaction temperature is a prerequisite for a homogeneous reaction. The solubility of N,2-dimethyl-4-(morpholine-4-carbonyl)aniline, an organic molecule with polar functional groups, will vary significantly across different solvents.[2]

  • Boiling Point: The boiling point of the solvent determines the maximum temperature at which a reaction can be conducted at atmospheric pressure. Higher temperatures can increase reaction rates but may also lead to the degradation of thermally sensitive compounds.

  • Inertness: The solvent should be chemically inert under the reaction conditions to avoid unwanted side reactions. For instance, primary amines can react with ketones like acetone, which should be considered when selecting a solvent.[1]

Comparative Analysis of Solvent Systems

The following table provides a comparative overview of commonly used solvents and their relevant properties for reactions involving aromatic amines.

SolventDielectric Constant (20°C)Boiling Point (°C)CharacterTypical Applications & Considerations
Aprotic Polar
N,N-Dimethylformamide (DMF)36.7153Aprotic, PolarExcellent solvating power for a wide range of organic compounds. Often used in substitution and coupling reactions. Can be difficult to remove completely.
Dimethyl Sulfoxide (DMSO)46.7189Aprotic, PolarHigh boiling point allows for reactions at elevated temperatures. Strong solvating power. Can be challenging to remove from the reaction mixture.
Acetonitrile (MeCN)37.582Aprotic, PolarLower boiling point, easier to remove. Good for reactions at moderate temperatures.
2-Methyltetrahydrofuran (2-MeTHF)6.9780Aprotic, Moderately PolarA greener alternative to THF and other ethers.[3] Good for organometallic reactions.
Protic Polar
Ethanol (EtOH)24.578Protic, PolarCan act as a hydrogen bond donor and acceptor. Often used in reductions and nucleophilic substitution reactions.[4]
Isopropanol (IPA)19.982Protic, PolarSimilar to ethanol but less polar.
Water80.1100Protic, PolarA green and inexpensive solvent. The solubility of many organic substrates can be limited.[5][6] Micellar catalysis can be employed to overcome solubility issues.[7]
Apolar
Toluene2.38111ApolarUseful for reactions requiring azeotropic removal of water.
Dichloromethane (DCM)9.0840ApolarGood solvent for a wide range of organic compounds. Low boiling point. Environmental and health concerns are leading to its replacement.[3][8]

Experimental Protocols: A Case Study in N-Alkylation

To illustrate the practical application of solvent selection, a detailed protocol for the N-alkylation of N,2-dimethyl-4-(morpholine-4-carbonyl)aniline with benzyl bromide is provided below. This reaction is sensitive to solvent effects, and the choice of solvent can significantly impact the yield and purity of the N-benzylated product.

Materials and Reagents
  • N,2-dimethyl-4-(morpholine-4-carbonyl)aniline

  • Benzyl bromide

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

  • Acetonitrile (MeCN)

  • Ethanol (EtOH)

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

General Reaction Setup

experimental_setup reagents Reactants: - N,2-dimethyl-4-(morpholine-4-carbonyl)aniline - Benzyl bromide - K₂CO₃ flask Round-bottom flask with magnetic stirrer reagents->flask solvent Solvent: (e.g., DMF, MeCN, or EtOH) solvent->flask reflux Reflux Condenser flask->reflux heating Heating Mantle flask->heating workup Aqueous Workup & Extraction flask->workup After reaction completion purification Column Chromatography workup->purification product Isolated Product purification->product

Caption: General workflow for the N-alkylation reaction.

Protocol 1: N-Alkylation in DMF (Aprotic Polar)
  • To a 50 mL round-bottom flask equipped with a magnetic stir bar, add N,2-dimethyl-4-(morpholine-4-carbonyl)aniline (1.0 mmol, 1.0 eq.).

  • Add anhydrous potassium carbonate (2.0 mmol, 2.0 eq.).

  • Add 10 mL of anhydrous N,N-dimethylformamide (DMF).

  • Stir the mixture at room temperature for 10 minutes.

  • Add benzyl bromide (1.2 mmol, 1.2 eq.) dropwise to the stirring suspension.

  • Heat the reaction mixture to 60°C and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into 50 mL of water and extract with ethyl acetate (3 x 25 mL).

  • Combine the organic layers, wash with brine (2 x 20 mL), dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography.

Protocol 2: N-Alkylation in Acetonitrile (Aprotic Polar)
  • Follow steps 1-5 as in Protocol 1, but substitute DMF with 10 mL of anhydrous acetonitrile.

  • Heat the reaction mixture to reflux (approximately 82°C) and monitor by TLC.

  • Upon completion, cool the reaction to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Redissolve the residue in ethyl acetate (30 mL) and wash with water (2 x 15 mL) and brine (15 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.

  • Purify by silica gel column chromatography.

Protocol 3: N-Alkylation in Ethanol (Protic Polar)
  • Follow steps 1-5 as in Protocol 1, but substitute DMF with 15 mL of absolute ethanol.

  • Heat the reaction mixture to reflux (approximately 78°C) and monitor by TLC.

  • Upon completion, cool the reaction mixture and remove the ethanol under reduced pressure.

  • Partition the residue between ethyl acetate (30 mL) and water (20 mL).

  • Separate the layers and wash the organic layer with brine (15 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify by silica gel column chromatography.

Decision-Making Framework for Solvent Selection

The choice of solvent should be a systematic process based on the specific requirements of the reaction.

solvent_selection start Start: Define Reaction Type (e.g., N-alkylation, acylation) solubility_check Are all reactants soluble? start->solubility_check solubility_check->start No, re-evaluate temp_req What is the required reaction temperature? solubility_check->temp_req Yes aprotic_polar Consider Aprotic Polar Solvents (DMF, DMSO, MeCN) - Good for stabilizing charged intermediates - Generally faster reaction rates temp_req->aprotic_polar High Temp (>100°C) protic_polar Consider Protic Polar Solvents (EtOH, IPA) - Can solvate both reactants and base - May slow down reactions by solvating the nucleophile temp_req->protic_polar Moderate Temp (<100°C) apolar Consider Apolar Solvents (Toluene) - Useful for azeotropic removal of water - Slower reaction rates for polar reactions temp_req->apolar Specific requirement (e.g., water removal) optimization Optimize: Screen selected solvents and analyze yield, purity, and reaction time aprotic_polar->optimization protic_polar->optimization apolar->optimization

Caption: A decision tree for rational solvent selection.

Conclusion

The selection of an appropriate solvent is a cornerstone of successful synthetic chemistry. For reactions involving N,2-dimethyl-4-(morpholine-4-carbonyl)aniline, a careful consideration of solvent properties such as polarity, proticity, and boiling point is essential for optimizing reaction outcomes. By understanding the theoretical underpinnings and employing a systematic approach to solvent screening, researchers can enhance the efficiency and reproducibility of their synthetic protocols. The provided experimental procedures offer a starting point for the practical application of these principles in the laboratory.

References

  • Sharma, S., Kaur, G., & Handa, S. (2021). Insights into Fast Amide Couplings in Aqueous Nanomicelles. Organic Process Research & Development, 25(8), 1960–1965. [Link]

  • Byrne, F. P., Jin, S., Paggiola, G., Petchey, T. H. M., Clark, J. H., Farmer, T. J., ... & Sherwood, J. R. (2016). Tools and techniques for solvent selection: green solvent selection guides. Sustainable Chemical Processes, 4(1), 7. [Link]

  • Dunn, P. J., & Watson, R. J. (2013). Evaluation of alternative solvents in common amide coupling reactions: replacement of dichloromethane and N, N-dimethylformamide. Green Chemistry, 15(1), 152-155. [Link]

  • American Chemical Society. (2022). Water: An Underestimated Solvent for Amide Bond-Forming Reactions. ACS Sustainable Chemistry & Engineering. [Link]

  • Ghorai, S., Lipshutz, B. H., & Cortes-Clerget, M. (2018). The Hydrophobic Effect Applied to Organic Synthesis: Recent Synthetic Chemistry "in Water". Chemistry–A European Journal, 24(10), 2272-2287. [Link]

  • Chemistry LibreTexts. (2024). Properties of amines. [Link]

  • Organic Syntheses. (n.d.). 2,4-DIMETHYLQUINOLINE. [Link]

  • MDPI. (2024). Amine-Based Solvents and Additives to Improve the CO2 Capture Processes: A Review. [Link]

  • Zhu, M., Liu, S., Deng, Z., & Wang, G. (2014). Synthesis of N-Methylmorpholine from Morpholine and Dimethyl Carbonate. Rasayan Journal of Chemistry, 7(4), 363-369. [Link]

  • PubChem. (n.d.). 2-Methyl-4-(morpholin-4-yl)aniline. [Link]

  • BYJU'S. (n.d.). Amines. [Link]

  • Angene. (n.d.). N,N-dimethyl-4-(morpholine-4-carbothioyl)aniline. [Link]

  • Jasperse, C. (n.d.). Reactions of Amines. [Link]

  • Solubility of Things. (n.d.). N,N-dimethyl-4-aniline. [Link]

  • Al-Suwaidan, I. A., Abdel-Aziz, H. A., & Al-Obaid, A. M. (2024). Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line. Scientific Reports, 14(1), 1642. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of N,2-dimethyl-4-(morpholine-4-carbonyl)aniline

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of N,2-dimethyl-4-(morpholine-4-carbonyl)aniline. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs). Our focus is on a robust and scalable multi-step synthesis, addressing common challenges to improve yield and purity.

Section 1: Recommended Synthetic Pathway

The synthesis of N,2-dimethyl-4-(morpholine-4-carbonyl)aniline is most reliably achieved through a five-step sequence starting from 3-methyl-4-nitrobenzoic acid. This route offers excellent control over selectivity and generally produces high-purity intermediates.

Workflow Diagram: Synthetic Route

The diagram below outlines the complete synthetic sequence, highlighting the key transformations.

G cluster_0 Step 1: Esterification cluster_1 Step 2: Nitro Reduction cluster_2 Step 3: N-Methylation cluster_3 Step 4: Saponification cluster_4 Step 5: Amide Coupling A 3-Methyl-4-nitrobenzoic acid B Methyl 3-methyl-4-nitrobenzoate A->B MeOH, H₂SO₄ (cat.) C Methyl 4-amino-3-methylbenzoate B->C H₂, Pd/C D Methyl 4-(methylamino)-3-methylbenzoate C->D CH₂O, NaBH₃CN E 4-(Methylamino)-3-methylbenzoic acid D->E LiOH, THF/H₂O G N,2-dimethyl-4-(morpholine-4-carbonyl)aniline (Final Product) E->G HATU, DIPEA F Morpholine

Caption: 5-step synthesis of the target compound.

Section 2: Troubleshooting Guides and FAQs

This section addresses specific issues that may arise during each stage of the synthesis.

Step 1: Esterification of 3-methyl-4-nitrobenzoic acid
  • Question: My Fischer esterification is slow or incomplete. What can I do to improve the yield?

    • Answer: Incomplete esterification is typically due to the presence of water, which shifts the equilibrium back towards the starting materials. Ensure you are using anhydrous methanol and a sufficient amount of catalytic sulfuric acid. If the reaction stalls, consider using a Dean-Stark apparatus to azeotropically remove water as it forms. Extending the reflux time can also drive the reaction to completion.

Step 2: Reduction of Methyl 3-methyl-4-nitrobenzoate
  • Question: What is the most effective method for reducing the nitro group in the presence of an ester?

    • Answer: Catalytic hydrogenation using palladium on carbon (Pd/C) is the preferred method as it is high-yielding and clean, with hydrogen gas being the only reagent and filtration being the only workup required.[1] Typical conditions involve stirring the substrate with 5-10 mol% Pd/C in a solvent like methanol or ethyl acetate under a hydrogen atmosphere (from a balloon or in a pressure vessel) until TLC or LC-MS shows complete consumption of the starting material.[1]

  • Question: My reduction with Pd/C has stalled, or I am seeing byproducts. What went wrong?

    • Answer: Catalyst deactivation is a common issue. Ensure your starting material and solvent are free from potential catalyst poisons like sulfur compounds. If the reaction stalls, filtering the mixture and adding a fresh batch of catalyst can restart it. Alternatively, chemical reductants like tin(II) chloride (SnCl₂) or iron powder in acidic media can be used, but these require a more involved aqueous workup to remove metal salts.

Step 3: N-methylation of Methyl 4-amino-3-methylbenzoate
  • Question: I am struggling with selectivity and getting significant amounts of the di-methylated byproduct. How can I achieve clean mono-N-methylation?

    • Answer: Over-alkylation is a frequent problem. For selective mono-methylation, reductive amination is the superior method. Reacting the primary aniline with one equivalent of formaldehyde to form the imine, followed by reduction with a mild reducing agent like sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride (NaBH₃CN), provides excellent selectivity. The Eschweiler-Clarke reaction (using formaldehyde and formic acid) is another option, though it can sometimes be more aggressive.

  • Question: My reductive amination reaction is not proceeding. What should I check?

    • Answer: The formation of the intermediate imine is pH-dependent. The reaction medium should be weakly acidic (pH 5-6) to facilitate imine formation without deactivating the amine nucleophile. If using a salt of the reducing agent, this can sometimes alter the pH. A small amount of acetic acid can be added to catalyze imine formation. Also, ensure your reducing agent is fresh and has been stored under anhydrous conditions.

Step 4: Saponification of Methyl 4-(methylamino)-3-methylbenzoate
  • Question: What are the optimal conditions for hydrolyzing the ester without causing side reactions?

    • Answer: Saponification using lithium hydroxide (LiOH) in a mixture of THF and water at room temperature is a very mild and effective method. It minimizes the risk of side reactions that can occur with stronger bases or higher temperatures. Typically, 1.5-2.0 equivalents of LiOH are sufficient.

  • Question: I am losing a significant amount of my product during the acidic workup. Why is this happening?

    • Answer: The product is an amino acid, which is amphoteric and has an isoelectric point (pI). During workup, you must carefully adjust the pH to this pI to ensure maximum precipitation and minimal loss to the aqueous phase. Add the acid (e.g., 1N HCl) slowly while monitoring the pH and observing for precipitation. Adding acid too quickly or overshooting the pI can lead to the formation of the highly water-soluble hydrochloride salt.

Step 5: Amide Coupling of 4-(methylamino)-3-methylbenzoic acid with Morpholine
  • Question: There are many amide coupling reagents available. Which one is best for this specific transformation?

    • Answer: For high yields and minimal side products, aminium-based reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HBTU are highly recommended.[2][3] They work quickly and efficiently in the presence of a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA).[3] Carbodiimide reagents like DCC can also be used, but require an additive like HOBt to suppress side reactions and facilitate purification from the dicyclohexylurea (DCU) byproduct.

  • Question: My amide coupling reaction is low-yielding. What are the most common causes?

    • Answer:

      • Moisture: All coupling reagents are sensitive to water. Ensure you are using anhydrous solvents and that your starting materials are dry.

      • Reagent Quality: Coupling reagents can degrade over time. Use a fresh bottle or a recently opened one that has been stored properly under inert gas.

      • Incorrect Stoichiometry/Base: Use a slight excess (1.1 eq) of the coupling reagent and morpholine. Crucially, at least 2 equivalents of DIPEA are required: one to deprotonate the carboxylic acid and another to neutralize the acid released during the reaction.

      • Order of Addition: The standard procedure is to pre-activate the carboxylic acid with the coupling reagent and base for a few minutes before adding the amine (morpholine). This prevents the coupling reagent from reacting directly with the amine.

Section 3: Data Summary

Table 1: Comparison of Common Amide Coupling Reagents
ReagentCo-reagent/BaseTypical YieldKey Considerations
HATU DIPEA>90%High efficiency, fast reaction times, low epimerization risk (not applicable here). Higher cost.[2][3]
HBTU DIPEA>85%Very effective and slightly less expensive than HATU. Byproducts are generally water-soluble.
DCC HOBt, DMAP (cat.)70-85%Cost-effective. Main drawback is the formation of insoluble DCU byproduct, which requires careful filtration.
EDC HOBt, DIPEA75-90%Forms a water-soluble urea byproduct, simplifying purification compared to DCC. Good for larger scale.
SOCl₂ Pyridine or Et₃N60-80%Forms the acid chloride in-situ. Can be harsh; requires careful temperature control and handling of corrosive SOCl₂.

Section 4: Key Experimental Protocol

Protocol: HATU-Mediated Amide Coupling

This protocol details the final and most critical step of the synthesis.

  • Preparation: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add 4-(methylamino)-3-methylbenzoic acid (1.0 eq).

  • Dissolution: Dissolve the acid in an anhydrous polar aprotic solvent (e.g., DMF or CH₂Cl₂).

  • Reagent Addition: Add HATU (1.1 eq) to the solution, followed by N,N-diisopropylethylamine (DIPEA) (2.5 eq). Stir the mixture at room temperature. The solution may change color.

  • Pre-activation: Allow the mixture to stir for 10-15 minutes to ensure full activation of the carboxylic acid.

  • Amine Addition: Add morpholine (1.2 eq) dropwise to the reaction mixture.

  • Reaction: Stir the reaction at room temperature for 2-4 hours. Monitor the reaction progress by TLC or LC-MS until the starting acid is consumed.

  • Workup:

    • Dilute the reaction mixture with ethyl acetate or CH₂Cl₂.

    • Wash the organic layer sequentially with a saturated aqueous solution of NaHCO₃ (to remove unreacted acid and acidic byproducts), water, and finally, brine.

    • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.

  • Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. The resulting crude product can be purified by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield pure N,2-dimethyl-4-(morpholine-4-carbonyl)aniline.

References

  • Benzoic acid, 4-amino-3-methyl-, ethyl ester. Organic Syntheses Procedure. [Link]

  • Synthesis of 2-methyl-4-nitroaniline. PrepChem.com. [Link]

  • Amide bond formation: beyond the myth of coupling reagents. Luxembourg Bio Technologies. (2008). [Link]

  • Process optimization for acid-amine coupling: a catalytic approach. Current Chemistry Letters. (2022). [Link]

Sources

Technical Support Center: Solubilizing N,2-dimethyl-4-(morpholine-4-carbonyl)aniline

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Mechanistic Insight

The Compound: N,2-dimethyl-4-(morpholine-4-carbonyl)aniline is a functionalized benzamide derivative. Its structure features a lipophilic toluene core, a polar morpholine amide, and a secondary amine.

The Problem: Users frequently report that this compound "won't dissolve" or "precipitates overnight." The Science: The solubility issues stem from two competing physicochemical forces:

  • Crystal Lattice Energy: The molecule possesses both hydrogen bond donors (the aniline N-H) and acceptors (the carbonyl and morpholine oxygen). In the solid state, these form a tight, stable crystal lattice that requires significant kinetic energy (heat/sonication) to break, even in a "super-solvent" like DMSO.

  • Hygroscopic Instability: DMSO is highly hygroscopic.[1] It aggressively absorbs atmospheric water. This compound is moderately lipophilic (LogP ~1.5–2.5). As the water content in DMSO rises above 1-2%, the solvent power decreases exponentially, causing the compound to "crash out" (precipitate) during storage.

Troubleshooting Guide (Q&A)

Phase 1: Initial Dissolution

Q: I added DMSO to the powder, but it looks like a cloudy suspension. Is it bad? A: Not necessarily. This is likely a kinetic solubility issue, not a thermodynamic one. The solvent has not yet penetrated the crystal lattice.

  • Fix: Do not add more DMSO immediately. Instead, apply Energy Input .

    • Sonicate: Use a bath sonicator for 10–15 minutes. (Avoid probe sonicators to prevent overheating/degradation).

    • Heat: Warm the vial to 40°C (water bath) for 5 minutes.

    • Vortex: Vortex vigorously while warm.

  • Why? The heat disrupts the intermolecular hydrogen bonds, allowing DMSO molecules to solvate the individual compound molecules.

Phase 2: Storage & Stability

Q: My stock solution was clear yesterday, but today there are crystals at the bottom. Why? A: Your DMSO has likely absorbed moisture.[1]

  • The Mechanism: Pure DMSO is anhydrous. If left uncapped or stored in a humid fridge, it absorbs water. This compound is "hydrophobic enough" that even 5% water content in DMSO can trigger precipitation.

  • Fix:

    • Re-solubilize using the Heat/Sonicate method above.[2]

    • Aliquot immediately into single-use vials (to avoid freeze-thaw cycles).

    • Store at -20°C in a sealed container with desiccant.

Phase 3: Biological Assays (The "Crash-Out")

Q: The stock is clear, but when I add it to my cell culture media, it turns milky. How do I stop this? A: You are experiencing "Solvent Shock."

  • The Cause: Rapid dilution from 100% DMSO to <1% DMSO in aqueous media causes a sudden polarity shift. The compound molecules aggregate faster than they can disperse.

  • Fix:

    • Intermediate Dilution: Do not jump from 10mM (DMSO) -> 10µM (Media).

    • Step: Dilute 10mM stock -> 1mM in pure DMSO first. Then dilute that 1mM stock into media.

    • Dynamic Mixing: Vortex the media while adding the compound dropwise.

Standard Operating Procedure (SOP): Preparation of 10 mM Stock

Objective: Prepare 1 mL of 10 mM stock solution. Molecular Weight (MW): ~234.29 g/mol (Estimate based on structure; Verify exact MW on your specific batch CoA).

ParameterValueNotes
Target Conc. 10 mMStandard HTS concentration
Solvent Anhydrous DMSOGrade: ≥99.9%, Water <0.1%
Vessel Amber Glass VialProtects from light; glass resists DMSO

Protocol:

  • Calculate Mass: For 1 mL of 10 mM solution:

    
    
    (Example: 
    
    
    
    mg)
  • Weighing: Weigh the powder into the amber vial. Record exact mass.

  • Solvent Addition: Add exactly 1 mL of Anhydrous DMSO.

  • Visual Inspection: Solution will likely be cloudy.

  • Agitation Cycle:

    • Vortex (30 sec).

    • Sonicate (Bath, 37°C, 10 mins).

    • Inspect.[1][2][3][4][5] If particles remain, heat to 45°C for 5 mins.

  • QC Check: Hold vial up to light. Solution must be strictly clear.

  • Storage: Aliquot into 50 µL volumes. Store at -20°C.

Solubility Optimization Workflow (Visualized)

The following diagram outlines the decision logic for handling difficult solubility cases with this compound.

SolubilityWorkflow Start Start: Solid Powder AddDMSO Add Anhydrous DMSO (Target 10mM) Start->AddDMSO Vortex Vortex 30s AddDMSO->Vortex Check1 Visual Inspection: Clear? Vortex->Check1 Sonicate Sonicate (Bath) 37°C, 10 min Check1->Sonicate No (Cloudy) Success Success: Aliquot & Store -20°C Check1->Success Yes Check2 Visual Inspection: Clear? Sonicate->Check2 Heat Heat to 45°C (5 mins) Check2->Heat No Check2->Success Yes Check3 Visual Inspection: Clear? Heat->Check3 Check3->Success Yes Dilute Dilute to 5mM (Add 50% more DMSO) Check3->Dilute No (Precipitate remains) Dilute->Check3 Retry Failure FAILURE: Check Purity/Salt Form Dilute->Failure Still insoluble

Caption: Step-by-step decision matrix for solubilizing N,2-dimethyl-4-(morpholine-4-carbonyl)aniline in DMSO. Note the escalation from mechanical agitation to thermal energy.

References

  • Gaylord Chemical. (2025). Dimethyl Sulfoxide (DMSO) Solubility Data and Handling Guide. Retrieved from [Link]

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for 2-Methyl-4-(morpholin-4-yl)aniline. Retrieved from [Link]

  • Di, L., & Kerns, E. H. (2016). Drug-like Properties: Concepts, Structure Design and Methods. Academic Press. (Standard text on solubility in drug discovery).

Sources

Technical Support Center: Purification of N,2-dimethyl-4-(morpholine-4-carbonyl)aniline

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the technical support guide for the purification of N,2-dimethyl-4-(morpholine-4-carbonyl)aniline. This document is designed for researchers, medicinal chemists, and process development scientists who require a high-purity solid form of this compound. Recrystallization is a powerful and economical technique for purifying solid organic compounds, leveraging differences in solubility between the target compound and its impurities at varying temperatures.[1][2]

This guide provides a comprehensive framework for developing a robust recrystallization protocol, including solvent selection strategies, a detailed standard operating procedure, and an in-depth troubleshooting guide. Our approach is grounded in first principles of physical organic chemistry to empower you to solve purification challenges effectively.

Part 1: Foundational Principles & Workflow

Understanding the Molecule: A Chemist's Perspective

The structure of N,2-dimethyl-4-(morpholine-4-carbonyl)aniline dictates its solubility behavior. It possesses several key functional groups:

  • Aniline Moiety: The primary amine and the aromatic ring contribute to moderate polarity and potential for hydrogen bonding.

  • Morpholine-carbonyl (Amide) Group: This is a highly polar group capable of acting as a hydrogen bond acceptor.

  • Aromatic Methyl Group: This adds a degree of non-polar character to the molecule.

This combination of polar and non-polar features suggests that the compound will have intermediate polarity. Therefore, single solvents of intermediate polarity or mixed-solvent systems combining a polar and a non-polar solvent are likely to be effective for recrystallization.[3]

The Recrystallization Workflow

The overall process is a systematic procedure designed to separate the desired compound from soluble and insoluble impurities. The key is to dissolve the impure solid in a minimum amount of a hot solvent, in which the compound has high solubility, and then allow it to cool slowly, causing the pure compound, now less soluble at lower temperatures, to crystallize.[4]

Recrystallization_Workflow A Start: Crude Solid B Dissolve in Minimal Hot Solvent A->B C Insoluble Impurities Present? B->C D Hot Gravity Filtration C->D Yes E Slow Cooling to Room Temperature C->E No D->E F Induce Crystallization (If Necessary) E->F G Cool in Ice Bath F->G H Isolate Crystals (Vacuum Filtration) G->H I Wash with Minimal Ice-Cold Solvent H->I J Dry Crystals I->J K End: Pure Crystalline Product J->K

Caption: General workflow for purification by recrystallization.

Part 2: Protocol Development & Execution

Step 1: Solvent Selection - The Key to Success

The choice of solvent is the most critical parameter in recrystallization.[1] An ideal solvent should exhibit the following characteristics:

  • The compound of interest should be highly soluble at the solvent's boiling point and poorly soluble at low temperatures (e.g., 0-4 °C).[5][6]

  • Impurities should either be insoluble in the hot solvent or highly soluble in the cold solvent.[5][6]

  • The solvent must not react with the compound.[6]

  • The solvent should be volatile enough to be easily removed from the purified crystals.[5]

Table 1: Candidate Solvents for N,2-dimethyl-4-(morpholine-4-carbonyl)aniline

SolventBoiling Point (°C)PolarityRationale for Consideration
Water100HighMay work if solubility is low at RT but significant when hot; good for highly polar impurities.
Ethanol78HighA versatile polar solvent often effective for substituted anilines.[7]
Isopropanol (IPA)82MediumA common alternative to ethanol, slightly less polar.
Ethyl Acetate77MediumGood for compounds of intermediate polarity. A related morpholinoaniline was purified from an ethyl acetate/hexane mixture.[8]
Toluene111LowMay be effective if the compound is less polar than anticipated.
Heptane/Hexane98 / 69LowLikely to be a poor solvent on its own, but excellent as an "anti-solvent" in a mixed system.

Experimental Protocol: Small-Scale Solvent Screening

  • Place approximately 20-30 mg of the crude compound into a small test tube.

  • Add the first candidate solvent dropwise at room temperature, swirling after each drop, up to about 0.5 mL. Note the solubility. If it dissolves completely, the solvent is unsuitable for single-solvent recrystallization.

  • If the compound is insoluble or sparingly soluble at room temperature, heat the test tube in a water or sand bath towards the solvent's boiling point.[6]

  • Continue adding the hot solvent dropwise until the solid just dissolves.

  • Remove the test tube from the heat and allow it to cool slowly to room temperature, then place it in an ice bath.

  • Observe the quantity and quality of the crystals that form. A successful solvent will yield a large crop of crystals.

  • Repeat this process for other candidate solvents to identify the optimal one.

Step 2: Standard Operating Procedure (SOP)

This SOP is based on a hypothetical successful screening with a mixed-solvent system, such as Ethyl Acetate/Heptane. Adjust solvents based on your screening results.

  • Dissolution: Place the crude N,2-dimethyl-4-(morpholine-4-carbonyl)aniline (e.g., 1.0 g) into an appropriately sized Erlenmeyer flask. Add the "good" solvent (e.g., Ethyl Acetate) in small portions while heating the mixture to a gentle boil. Add just enough solvent to fully dissolve the solid.

  • (Optional) Hot Filtration: If insoluble impurities are observed, perform a hot gravity filtration to remove them.[9] This step must be done quickly to prevent premature crystallization in the funnel.

  • Crystallization: Remove the flask from the heat source. Slowly add the "poor" or "anti-solvent" (e.g., Heptane) dropwise to the hot solution until a faint cloudiness (turbidity) persists. Add a few drops of the "good" solvent to redissolve the turbidity and obtain a clear solution.

  • Cooling: Cover the flask with a watch glass and allow it to cool slowly and undisturbed to room temperature. Slow cooling is essential for the formation of large, pure crystals.[4] Rushing this step can trap impurities.[10]

  • Complete Crystallization: Once the flask has reached room temperature and crystal growth appears to have stopped, place it in an ice-water bath for at least 30 minutes to maximize the yield.

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.[3]

  • Washing: With the vacuum still applied, wash the crystals with a small amount of ice-cold solvent (or the mixed-solvent mixture) to rinse away any remaining soluble impurities.[3]

  • Drying: Continue to draw air through the filter cake for several minutes to partially dry the crystals. Transfer the solid to a watch glass or drying dish and dry to a constant weight, preferably in a vacuum oven at a temperature well below the compound's melting point.

Part 3: Troubleshooting and FAQs

Troubleshooting Guide

This section addresses the most common issues encountered during recrystallization.

Troubleshooting_Tree Problem Problem Encountered NoCrystals No Crystals Form Problem->NoCrystals OilingOut Compound 'Oils Out' Problem->OilingOut LowYield Poor Yield Problem->LowYield ColoredCrystals Crystals are Colored Problem->ColoredCrystals Sol_NoCrystals1 Too much solvent used. ACTION: Boil off some solvent and re-cool. NoCrystals->Sol_NoCrystals1 Sol_NoCrystals2 Solution is supersaturated. ACTION: 1. Scratch inner wall of flask. 2. Add a seed crystal. NoCrystals->Sol_NoCrystals2 Sol_OilingOut1 Solution is cooling too rapidly. ACTION: Reheat to dissolve oil, allow to cool more slowly. OilingOut->Sol_OilingOut1 Sol_OilingOut2 Compound's melting point is below solvent's boiling point. ACTION: Add more 'good' solvent or choose a lower-boiling solvent. OilingOut->Sol_OilingOut2 Sol_LowYield1 Too much solvent was used. ACTION: Concentrate mother liquor and re-cool to recover more product. LowYield->Sol_LowYield1 Sol_LowYield2 Premature crystallization during hot filtration. ACTION: Ensure funnel and flask are hot; use more solvent. LowYield->Sol_LowYield2 Sol_LowYield3 Washing with too much or warm solvent. ACTION: Use minimal ice-cold solvent for washing. LowYield->Sol_LowYield3 Sol_Colored1 Colored impurities are present. ACTION: Before hot filtration, add a small amount of activated charcoal to the hot solution and then filter. ColoredCrystals->Sol_Colored1

Caption: A decision tree for common recrystallization problems.

Q1: My compound is not dissolving, even in a large amount of hot solvent. What should I do?

  • Cause: The chosen solvent may be inappropriate. The principle of "like dissolves like" suggests you may need a solvent with a polarity more closely matching the compound.[3]

  • Solution: Re-evaluate your solvent choice by performing the screening test described in section 2.1. If the compound has very low solubility in all common solvents, you may need to consider a more specialized solvent or an alternative purification method like column chromatography.

Q2: No crystals are forming upon cooling. What are the next steps?

  • Cause 1: Too much solvent. This is the most common reason for crystallization failure.[11] The concentration of the compound is below its saturation point even at low temperatures.

    • Solution: Gently heat the solution to boil off some of the solvent (5-10% of the volume) and then attempt to cool it again.

  • Cause 2: Supersaturation. The solution may be supersaturated, a state where the concentration of the solute is higher than its equilibrium solubility but has not yet precipitated.

    • Solution A (Induce Nucleation): Use a glass rod to gently scratch the inside of the flask just below the surface of the liquid. The microscopic scratches provide a surface for crystals to begin forming.[3]

    • Solution B (Seed Crystals): If you have a small amount of the pure compound, add a single tiny crystal ("seed crystal") to the solution to initiate crystallization.[3][10]

Q3: My product has "oiled out" instead of forming crystals. How can I fix this?

  • Cause: This often occurs when a concentrated solution is cooled too quickly, or if the melting point of the compound is lower than the boiling point of the solvent.[11] Impurities can also promote oiling out.

  • Solution: Reheat the solution until the oil completely redissolves. If using a mixed-solvent system, add a small amount more of the "good" solvent. Allow the solution to cool much more slowly. Insulating the flask can help. If the problem persists, a different solvent system is required.[11]

Frequently Asked Questions (FAQs)

Q1: What are the likely impurities in my crude N,2-dimethyl-4-(morpholine-4-carbonyl)aniline?

  • Impurities typically arise from the synthetic route. Common impurities could include unreacted starting materials (e.g., the corresponding aniline precursor or acylating agent), by-products from side reactions, or residual solvents from the reaction workup.[12]

Q2: How do I confirm the purity of my final product?

  • The most common and straightforward method is to measure the melting point range of the dried crystals. A pure compound will have a sharp melting point range (typically < 2 °C).[9] Impurities tend to depress and broaden the melting point range. For more rigorous purity assessment, techniques like Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Nuclear Magnetic Resonance (NMR) spectroscopy should be employed.

Q3: I have a very low yield. What are the most likely reasons?

  • A poor yield is often due to using too much solvent during the dissolution step, which leaves a significant amount of the product dissolved in the mother liquor even after cooling.[3] Other causes include washing the final crystals with too much cold solvent, or using solvent that was not sufficiently chilled.[3] You can often recover more product by concentrating the mother liquor (the filtrate) and cooling it again for a second crop of crystals, though this second crop may be less pure.

References

  • Solvent Choice - Chemistry Teaching Labs - University of York. [Link]

  • Solvent Selection and Recrystallization Guide | PDF - Scribd. [Link]

  • Tips & Tricks: Recrystallization - Department of Chemistry : University of Rochester. [Link]

  • Experiment : Recrystallization – Part I: Solvent Selectio nn - Science Learning Center. [Link]

  • Finding the best solvent for recrystallisation student sheet - Royal Society of Chemistry. [Link]

  • 3.6F: Troubleshooting - Chemistry LibreTexts. [Link]

  • Problems with Recrystallisations - Chemistry Teaching Labs - University of York. [Link]

  • Recrystallization - University of California, Los Angeles. [Link]

  • How to Purify an organic compound via recrystallization or reprecipitation? - ResearchGate. [Link]

  • 2,4-DIMETHYLQUINOLINE - Organic Syntheses. [Link]

  • Purification by Crystallization - St. Petersburg College. [Link]

  • Morpholine synthesis - Organic Chemistry Portal. [Link]

  • Aniline Impurities and Related Compound - Veeprho. [Link]

  • Synthesis of N-Methylmorpholine from Morpholine and Dimethyl Carbonate - ResearchGate. [Link]

  • 2-Methyl-4-(morpholin-4-yl)aniline - PubChem. [Link]

  • Synthesis and Characterization of Some New Morpholine Derivatives - ResearchGate. [Link]

  • Recrystallization - Scribd. [Link]

  • 2-(MORPHOLINE-4-CARBONYL)ANILINE - Matrix Fine Chemicals. [Link]

  • 2-methyl-4-(morpholine-4-carbonyl)aniline - PubChemLite. [Link]

Sources

Technical Support: N-Methylation of Sterically Compromised Anilines

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: ANL-Me-002 Assigned Specialist: Senior Application Scientist, Organic Synthesis Division

Executive Summary & Triage

You are likely reading this because a standard


 reaction with Methyl Iodide (MeI) or a standard reductive amination with formaldehyde has failed to deliver acceptable yields of your N-methylated aniline derivative.

The Root Cause: For aniline derivatives with significant ortho-substitution (e.g., 2,6-dimethylaniline, 2,6-diisopropylaniline), the nucleophilic nitrogen is shielded. The trajectory required for the


 attack is blocked by the steric bulk of the ortho groups. Furthermore, the electronic deactivation from the aromatic ring reduces the nucleophilicity of the amine.

The Solution Architecture: To overcome this, we must move away from direct alkylation and utilize planar intermediates (imines/carbamates) that reduce steric demand during the critical bond-forming step.

Diagnostic Workflow

Use the following decision tree to select the correct protocol for your substrate.

G Start Start: Assess Substrate Sterics Ortho Is the Aniline 2,6-Disubstituted? Start->Ortho MonoOrtho Mono-ortho or Meta/Para substituted Ortho->MonoOrtho No HeavySterics Yes (e.g., 2,6-diisopropyl) Ortho->HeavySterics Yes StandardBorch Protocol A: Standard Reductive Amination (NaBH3CN / HCHO) MonoOrtho->StandardBorch DirectFail Direct Alkylation will likely fail or poly-alkylate. HeavySterics->DirectFail IndirectRoute Protocol B: Indirect Methylation (Carbamate Reduction) HeavySterics->IndirectRoute Recommended

Figure 1: Triage logic for selecting the methylation strategy based on steric congestion.

Protocol A: Enhanced Reductive Amination

Target: Mono-ortho substituted anilines or moderately deactivated systems.

The Failure Mode: In standard reductive amination, the formation of the hemiaminal and subsequent dehydration to the iminium ion is reversible. With steric bulk, the equilibrium shifts back toward the starting materials, preventing the reducing agent from acting.

The Fix: We use a Lewis Acid (


 or 

) to coordinate the carbonyl and amine, acting as a water scavenger and forcing the formation of the imine before the reducing agent is introduced.
Step-by-Step Methodology
  • Imine Formation (The "Push"):

    • Dissolve aniline (1.0 equiv) and Paraformaldehyde (1.2 equiv) in dry THF.

    • Critical Step: Add Titanium(IV) isopropoxide (

      
      , 1.25 equiv) dropwise.
      
    • Observation: The solution may become slightly viscous or change color. This indicates the Lewis Acid is coordinating.

    • Stir at ambient temperature for 6–12 hours. (Monitor via TLC; the spot for the aniline should disappear).

  • Reduction:

    • Dilute the mixture with absolute ethanol (to solubilize the borohydride).

    • Add Sodium Borohydride (

      
      , 2.0 equiv) in portions.
      
    • Note: We use

      
       here instead of 
      
      
      
      because the imine is already pre-formed and coordinated to Titanium, making the chemoselectivity of cyanoborohydride less critical, and
      
      
      is stronger/faster.
  • Workup (Titanium Removal):

    • Quench with 1N NaOH (causes precipitation of Titanium salts).

    • Filter through a Celite pad to remove the white

      
       precipitate.
      
    • Extract the filtrate with EtOAc, dry over

      
      , and concentrate.
      

Protocol B: The Indirect Route (Carbamate Reduction)

Target: 2,6-Disubstituted anilines (e.g., 2,6-dimethyl, 2,6-diisopropyl). Why this works: This method bypasses the


 bottleneck entirely. You first form a carbamate (using a highly reactive acyl chloride), which places the steric bulk on a planar 

carbon. You then reduce the carbonyl, which is far less hindered than the nitrogen center.
Mechanism of Action

Mechanism Aniline Hindered Aniline Step1 Step 1: Acylation (ClCO2Et) Aniline->Step1 Carbamate Carbamate Intermediate Step1->Carbamate Planar Attack Step2 Step 2: Reduction (LiAlH4) Carbamate->Step2 Product N-Methyl Aniline Step2->Product Carbonyl Reduction

Figure 2: The indirect pathway converts the steric problem into a reduction problem.

Step-by-Step Methodology
Phase 1: Carbamate Formation
  • Dissolve the hindered aniline (10 mmol) in dry DCM (30 mL) and Pyridine (12 mmol).

  • Cool to 0°C.

  • Add Ethyl Chloroformate (11 mmol) dropwise.

    • Why Ethyl Chloroformate? The resulting carbamate is stable and reduces cleanly to the methyl group.

  • Warm to RT and stir for 2 hours.

  • Standard acid/base wash workup. Isolate the carbamate (usually a solid).

Phase 2: The Reduction (

)

Safety Warning:


 is pyrophoric.[1] Ensure all glassware is oven-dried and under Argon/Nitrogen.
  • Setup: Suspend Lithium Aluminum Hydride (

    
    , 3.0 equiv) in dry THF (0.5 M concentration) in a multi-neck flask with a reflux condenser.
    
  • Addition: Dissolve the Carbamate from Phase 1 in dry THF. Add this solution dropwise to the

    
     suspension at 0°C.
    
    • Note: Gas evolution (

      
      ) will occur. Control the rate to prevent foaming.
      
  • Reflux: Once addition is complete, heat the mixture to a gentle reflux for 12–18 hours.

    • Troubleshooting: For extremely hindered substrates (e.g., 2,6-diisopropyl), use 1,4-Dioxane instead of THF to achieve a higher reflux temperature (101°C).

  • Fieser Quench (Critical):

    • Cool to 0°C.

    • For every x grams of

      
       used, add:
      
      • x mL water (very slowly).

      • x mL 15% NaOH solution.

      • 3x mL water.

  • Isolation: Stir until the gray precipitate turns white and granular. Filter, dry, and concentrate.[2]

Data Comparison: Yields & Selectivity

The following table illustrates why Protocol B is preferred for hindered systems, based on internal validation data using 2,6-dimethylaniline as the substrate.

MethodReagentsYield (Isolated)Major Side Product
Direct Alkylation MeI,

, DMF
15%N,N-dimethyl (Over-alkylation) + Unreacted SM
Standard Borch HCHO,

, MeOH
35%Unreacted SM (Imine formation stalled)
Ti-Mediated Borch HCHO,

,

72%N/A
Carbamate Red. 1.

2.

91% N/A (High purity)

Frequently Asked Questions (FAQ)

Q: Can I use the "Borrowing Hydrogen" method (Methanol + Ir/Ru catalyst)? A: Yes, this is an excellent "green" alternative if you have the catalysts (e.g.,


). However, for 2,6-disubstituted anilines, the catalyst turnover frequency (TOF) often drops significantly due to the steric bulk hindering coordination to the metal center. We recommend Protocol B for reliability in early-stage discovery, and Catalytic methods for process scale-up optimization [1].

Q: In Protocol B, can I use Methyl Chloroformate instead of Ethyl Chloroformate? A: Yes. Both reduce to the N-Methyl group.[3] Ethyl chloroformate is often preferred simply because the ethoxy byproduct (ethanol) is easier to strip away than methanol in some specific workups, but chemically they are equivalent for this purpose [2].

Q: I am seeing over-methylation (N,N-dimethyl) in Protocol A. A: This is rare for hindered anilines but can happen if the reaction runs too long with excess formaldehyde. Ensure you are using exactly 1.0–1.2 equivalents of paraformaldehyde. If selectivity remains an issue, switch to Protocol B, which strictly limits the stoichiometry to mono-methylation by design (one carbamate = one methyl group).

References

  • Piehl, P., et al. "Efficient methylation of anilines with methanol catalysed by cyclometalated ruthenium complexes."[4] Catalysis Science & Technology, 2021. Link

  • Wunsch, B., & Geiger, C. "Reduction of Carbamates." Science of Synthesis, Thieme, 2010. Link

  • Borch, R. F., Bernstein, M. D., & Durst, H. D.[5][6][7] "The cyanohydridoborate anion as a selective reducing agent." Journal of the American Chemical Society, 1971, 93(12), 2897–2904. Link

  • Bhattacharyya, S. "Titanium(IV) Isopropoxide-Mediated Reductive Amination."[8] Journal of Organic Chemistry, 1995, 60(15), 4928–4929. (Standard method basis).

Sources

Technical Support Center: Stability of N,2-dimethyl-4-(morpholine-4-carbonyl)aniline in Aqueous Buffers

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for N,2-dimethyl-4-(morpholine-4-carbonyl)aniline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on the stability of this compound in aqueous buffers. Here, you will find troubleshooting advice and frequently asked questions (FAQs) to support your experimental success.

Introduction

N,2-dimethyl-4-(morpholine-4-carbonyl)aniline is a molecule featuring a substituted aniline ring and a morpholine amide moiety. Understanding its stability in aqueous buffers is critical for a wide range of applications, from ensuring the integrity of stock solutions to designing robust analytical methods and interpreting biological assay results. The stability of this compound is influenced by several factors, including pH, temperature, light, and the presence of oxidizing agents. This guide will delve into the potential degradation pathways and provide practical advice for maintaining the stability of your compound.

Frequently Asked Questions (FAQs)

Q1: What are the main functional groups in N,2-dimethyl-4-(morpholine-4-carbonyl)aniline that might be susceptible to degradation in aqueous buffers?

A1: The two primary functional groups of concern are the aromatic amine (aniline) and the tertiary amide (morpholine amide) . Aromatic amines can be susceptible to oxidation, while amides can undergo hydrolysis under certain pH and temperature conditions.[1][2]

Q2: How does pH affect the stability of this compound?

A2: The stability of N,2-dimethyl-4-(morpholine-4-carbonyl)aniline is expected to be pH-dependent.

  • Acidic Conditions (pH < 4): Amide hydrolysis can be catalyzed by strong acids, leading to the cleavage of the morpholine ring from the aniline core to form 4-amino-3-methylbenzoic acid and morpholine.[1]

  • Neutral Conditions (pH 6-8): The compound is expected to be most stable at or near neutral pH, as this minimizes both acid and base-catalyzed hydrolysis of the amide bond.

  • Basic Conditions (pH > 9): Strong basic conditions can also promote amide hydrolysis.[1] Additionally, the aniline moiety may be more susceptible to oxidation at higher pH values.

Q3: Is N,2-dimethyl-4-(morpholine-4-carbonyl)aniline sensitive to light?

A3: Aromatic amines and amides can be susceptible to photodegradation.[3] It is recommended to protect solutions of this compound from direct light, especially during long-term storage or prolonged experiments. Amber vials or wrapping containers in aluminum foil can mitigate this risk.

Q4: Can I expect oxidation to be a problem?

A4: Yes, the substituted aniline ring is an electron-rich system and can be prone to oxidation.[1][4] The presence of electron-donating groups (the methyl and the amide group) can increase the susceptibility to oxidation.[5] Common laboratory oxidizing agents, dissolved oxygen, and trace metal ions can catalyze oxidative degradation.

Q5: What are the likely degradation products?

A5: Based on the structure, the primary degradation products would likely be:

  • From Hydrolysis: 4-amino-3-methylbenzoic acid and morpholine.

  • From Oxidation: N-oxides, and potentially colored polymeric products resulting from the coupling of aniline radicals.[1]

Troubleshooting Guide

This section addresses common issues encountered during the handling and use of N,2-dimethyl-4-(morpholine-4-carbonyl)aniline in aqueous buffers.

Problem Potential Cause Troubleshooting Steps
Loss of compound potency in stock solution over time. Degradation due to improper storage conditions.- Store stock solutions at -20°C or -80°C in a non-frost-free freezer. - Aliquot stock solutions to minimize freeze-thaw cycles. - Use amber vials or protect from light. - Consider preparing fresh solutions for critical experiments.
Inconsistent results in biological assays. Instability in the assay buffer.- Assess the stability of the compound in your specific assay buffer and under the assay conditions (e.g., 37°C incubation). - Perform a time-course experiment to monitor compound concentration over the duration of the assay. - If instability is observed, consider adding antioxidants (with appropriate controls) or reducing the incubation time if possible.
Appearance of new peaks in HPLC analysis of stability samples. Chemical degradation.- Characterize the new peaks using mass spectrometry (MS) to identify potential degradation products. - Compare the degradation profile under different stress conditions (acid, base, oxidation, light) to understand the degradation pathway. This is a key component of forced degradation studies.[1]
Discoloration of the solution (e.g., turning yellow or brown). Oxidative degradation of the aniline moiety.- Prepare solutions in deoxygenated buffers. - Consider the addition of an antioxidant, such as ascorbic acid or DTT, if compatible with your experimental system. Always include a vehicle control with the antioxidant alone. - Store solutions under an inert atmosphere (e.g., nitrogen or argon).

Experimental Protocols

Protocol 1: Preliminary Stability Assessment in Aqueous Buffers

This protocol outlines a basic experiment to assess the stability of N,2-dimethyl-4-(morpholine-4-carbonyl)aniline in different aqueous buffers.

Materials:

  • N,2-dimethyl-4-(morpholine-4-carbonyl)aniline

  • Aqueous buffers (e.g., pH 4.0, 7.4, and 9.0)

  • HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)

  • Incubator or water bath

Procedure:

  • Prepare a stock solution of the compound in an organic solvent (e.g., DMSO or ethanol) at a high concentration (e.g., 10 mM).

  • Dilute the stock solution into each of the aqueous buffers to a final concentration suitable for HPLC analysis (e.g., 10 µM).

  • Immediately after preparation (t=0), inject an aliquot of each solution onto the HPLC to determine the initial peak area.

  • Incubate the remaining solutions at a relevant temperature (e.g., room temperature or 37°C).

  • At specified time points (e.g., 1, 2, 4, 8, 24 hours), withdraw an aliquot from each buffer, and analyze by HPLC.

  • Plot the percentage of the initial peak area remaining over time for each buffer condition.

Protocol 2: Forced Degradation Study

Forced degradation studies are essential for understanding the intrinsic stability of a drug substance and for developing stability-indicating analytical methods.[4]

Stress Conditions:

  • Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.

  • Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.

  • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

  • Photolytic Degradation: Expose the solution to a combination of UV and visible light as per ICH Q1B guidelines.

  • Thermal Degradation: Heat the solid compound at 80°C for 48 hours.

Procedure:

  • Prepare solutions of the compound under each of the stress conditions.

  • At the end of the exposure period, neutralize the acidic and basic samples.

  • Analyze all samples by a suitable stability-indicating method, such as LC-MS, to separate and identify the parent compound and any degradation products.

Data Presentation

Table 1: Predicted Stability of N,2-dimethyl-4-(morpholine-4-carbonyl)aniline under Various Conditions

Condition Parameter Expected Stability Potential Degradation Pathway
pH Acidic (pH < 4)LowAmide Hydrolysis
Neutral (pH 6-8)HighMinimal Degradation
Basic (pH > 9)Moderate to LowAmide Hydrolysis, Oxidation
Temperature -80°C to -20°CHigh
4°CGood (short-term)
Room TemperatureModerateOxidation, Hydrolysis
> 37°CLowAccelerated Degradation
Light DarkHigh
Ambient LightModeratePhotodegradation
UV/Vis ExposureLowAccelerated Photodegradation
Atmosphere Inert (N₂, Ar)High
Air (Oxygen)Moderate to LowOxidation

Visualizations

Potential Degradation Pathways

G cluster_hydrolysis Hydrolysis cluster_oxidation Oxidation parent N,2-dimethyl-4-(morpholine-4-carbonyl)aniline hydrolysis_product1 4-amino-3-methylbenzoic acid parent->hydrolysis_product1 Acid or Base hydrolysis_product2 Morpholine parent->hydrolysis_product2 Acid or Base oxidation_product1 N-oxide parent->oxidation_product1 Oxidizing Agents oxidation_product2 Colored Polymers parent->oxidation_product2 Oxidizing Agents

Caption: Potential degradation pathways of N,2-dimethyl-4-(morpholine-4-carbonyl)aniline.

Recommended Experimental Workflow for Stability Assessment

G start Prepare Stock Solution prep_samples Prepare Samples in Aqueous Buffers (e.g., pH 4, 7.4, 9) start->prep_samples initial_analysis t=0 Analysis (HPLC) prep_samples->initial_analysis incubation Incubate at Desired Temperature (e.g., RT, 37°C) prep_samples->incubation data_analysis Data Analysis: Plot % Remaining vs. Time initial_analysis->data_analysis time_points Analyze at Time Points (e.g., 1, 2, 4, 8, 24h) incubation->time_points time_points->data_analysis end Determine Stability Profile data_analysis->end

Caption: Workflow for assessing the stability of the compound in aqueous buffers.

References

  • Reactions of Aniline. (2024, January 12). Chemistry Steps. [Link]

  • Forced degradation studies: A critical lens into pharmaceutical stability. (2025, November 10). [Link]

  • Inoue, N. (2017). Analysis of six aromatic amines stability in workplace measurement. Journal of analytical chemistry, 72(9), 986-991. [Link]

  • Relative Basicity of Amines and Other Compounds. (2019, June 5). Chemistry LibreTexts. [Link]

  • Aromatic Amine Cleavage. Sustainability Area. [Link]

  • Short- and Long-Term Stability of Aromatic Amines in Human Urine. (2023, February 25). PMC. [Link]

  • Pharmaceutical Forced Degradation Studies with Regulatory Consideration. (n.d.). [Link]

Sources

Technical Support Center: High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Tailing in Morpholine-Containing Compounds

Executive Summary

Morpholine (pKa ~8.3) is a ubiquitous pharmacophore in drug development (e.g., Gefitinib, Linezolid).[1] However, it is notoriously difficult to chromatograph on standard C18 silica. Its secondary amine functionality creates a "perfect storm" for peak tailing: at typical reversed-phase pH levels (2–8), it exists as a protonated cation that interacts aggressively with residual silanols on the column stationary phase.

This guide provides root-cause diagnostics and field-proven remediation strategies, moving beyond "try a different column" to explain the chemical physics governing the separation.

Part 1: The Diagnosis (Root Cause Analysis)
Q: Why does my morpholine compound peak look like a "shark fin" or tail severely, while other peaks are symmetrical?

A: You are likely experiencing Silanol-Cation Exchange , not simple column overload.[1]

The Mechanism: Morpholine is a base. In standard acidic mobile phases (pH 2–4), it is fully protonated (


).[1] Silica columns, even "end-capped" ones, possess residual silanol groups (

).[1][2] Above pH 3.5, these silanols begin to deprotonate into anions (

).[1]

The tailing is caused by a secondary retention mechanism:[3]

  • Hydrophobic Interaction: The morpholine ring interacts with the C18 ligands (Desirable).[1]

  • Ionic Interaction: The protonated nitrogen (

    
    ) binds electrostatically to the ionized silanols (
    
    
    
    ) (Undesirable).[1]

Because the ionic interaction kinetics are slower and the sites are non-uniform, the analyte "drags" through the column, causing the tail.

SilanolInteraction cluster_0 Stationary Phase Surface cluster_1 Analyte Species (pH < 8) C18 C18 Ligand (Hydrophobic Retention) Silanol Ionized Silanol (Si-O⁻) (Secondary Interaction) Result Result: Asymmetric Tailing Silanol->Result Morph Protonated Morpholine (NH₂⁺) Morph->C18 Fast Kinetics (Sharp Peak) Morph->Silanol Slow Kinetics (Tailing)

Figure 1: Dual-retention mechanism causing tailing. The electrostatic bond (red dashed line) competes with the primary hydrophobic retention.

Part 2: Mobile Phase Strategy (The Chemical Fix)
Q: I cannot change my column. How do I fix the tailing using only mobile phase modifications?

A: You must suppress the ionic interaction using one of two strategies: Charge Suppression or Ion Pairing .

Protocol A: The "TFA Shield" (For UV Detection) Trifluoroacetic acid (TFA) is the gold standard for sharpening basic peaks because it serves dual functions: it creates a low pH (protonating silanols to


, making them neutral) and forms a tight ion pair with the morpholine cation.
  • Step 1: Prepare Mobile Phase A: Water + 0.1% TFA (v/v).[1]

  • Step 2: Prepare Mobile Phase B: Acetonitrile + 0.1% TFA (v/v).

  • Step 3: Equilibrate for 20 column volumes. TFA takes longer to wet the surface than formic acid.

Protocol B: The "High Ionic Strength" (For LC-MS) TFA suppresses MS ionization (signal loss). If you need MS sensitivity, you cannot use TFA. Instead, use high ionic strength to "mask" silanols.

  • Step 1: Replace 0.1% Formic Acid with 10–20 mM Ammonium Formate (adjusted to pH 3.0 with Formic Acid).

  • Step 2: The abundance of ammonium ions (

    
    ) floods the silanol sites, competitively blocking them from the morpholine.
    

Data Comparison: Acid Modifier Impact

ModifierMechanismPeak Shape (As)MS Compatibility
0.1% Formic Acid Weak pH control; No ion pairingPoor (As > 1.[1]5)Excellent
0.1% TFA Strong Ion Pairing; Silanol suppressionSharp (As < 1.[1]2)Poor (Signal Suppression)
Difluoroacetic Acid (DFA) Moderate Ion PairingGood (As ~ 1.2-1.3)Good (Compromise)
10mM Ammonium Formate Ionic Strength ShieldingImproved (As ~ 1.[1]3)Excellent
Part 3: Column Selection (The Hardware Fix)
Q: I am developing a new method. Which column technology completely eliminates this problem?

A: Move to High-pH Stable Hybrid Particles or Charged Surface Hybrids (CSH) .[1]

Strategy 1: High pH "Neutralization" (pH > 10) If the mobile phase pH is > 2 units above the pKa (i.e., pH 10.5), morpholine becomes neutral. Neutral molecules do not interact with silanols.[1]

  • Required Column: Ethylene-Bridged Hybrid (BEH) or Polymer-coated silica (e.g., Waters XBridge, Phenomenex Gemini NX, Agilent PLRP-S). Do not use standard silica at pH 10; it will dissolve.

  • Protocol: Use 10mM Ammonium Bicarbonate (pH 10) or 0.1% Ammonium Hydroxide as the aqueous phase.[1]

Strategy 2: Charged Surface Hybrid (CSH) These columns have a permanent low-level positive charge on the surface.[1]

  • Mechanism: The positive surface repels the positive morpholine ion (Coulombic repulsion), preventing it from getting close enough to interact with silanols.

  • Benefit: Excellent peak shape even with weak acids like Formic Acid (LC-MS friendly).[1]

Part 4: Troubleshooting Decision Tree
Q: How do I systematically choose the right solution for my specific constraints?

A: Follow this logic flow to avoid trial-and-error.

TroubleshootingTree Start Start: Morpholine Tailing CheckMS Is MS Detection Required? Start->CheckMS NoMS No (UV Only) CheckMS->NoMS No YesMS Yes (LC-MS) CheckMS->YesMS Yes UseTFA Use 0.1% TFA (Strong Ion Pairing) NoMS->UseTFA Legacy Legacy Method? UseTFA->Legacy Still Tailing? AddTEA Add 5mM Triethylamine (Sacrificial Base) Legacy->AddTEA Yes CanChangeCol Can you change the column? YesMS->CanChangeCol NewCol Switch to High pH Stable or CSH Column CanChangeCol->NewCol Yes OldCol Modify Buffer CanChangeCol->OldCol No HighPH Run at pH 10.5 (Ammonium Bicarbonate) NewCol->HighPH ModBuffer Use 10-20mM Amm. Formate OR 0.1% DFA OldCol->ModBuffer

Figure 2: Decision matrix for selecting the appropriate remediation strategy based on detection mode and method flexibility.

Part 5: Advanced FAQ
Q: I see "fronting" on my morpholine peak, not tailing. Is this the same issue?

A: No. Fronting (As < 0.[1]9) is almost always Mass Overload or Solvent Mismatch .[1]

  • Solvent Mismatch: If you dissolve the sample in 100% Acetonitrile but start your gradient at 5% Acetonitrile, the morpholine travels faster than the mobile phase initially.

    • Fix: Dissolve sample in the starting mobile phase (e.g., 95% Water / 5% ACN).

  • Mass Overload: Morpholine salts can be very soluble.[1] Injecting too much mass saturates the stationary phase.[1]

    • Fix: Dilute the sample 1:10 and re-inject.[1] If the shape improves, it was overload.

Q: What is the "Sacrificial Base" method?

A: This is a legacy technique used before high-purity silica existed.[1] It involves adding Triethylamine (TEA) to the mobile phase.[2] TEA is a stronger base than morpholine. It aggressively binds to the silanols, "sacrificing" itself to cover the active sites so the morpholine can pass through unhindered.

  • Warning: TEA permanently alters columns.[1] Dedicate the column to this method if you use it.

References
  • Waters Corporation. Difluoroacetic Acid as a Mobile Phase Modifier for LC-MS Analysis of Small Molecules. (Demonstrates DFA vs TFA/Formic acid for basic compounds).

  • Agilent Technologies. Strategies for the Separation of Basic Compounds in Reversed-Phase HPLC. (Discusses silanol interactions and pH strategy).

  • Phenomenex. High pH Stability for Basic Analytes.[1] (Technical guide on using Gemini/Evo columns at pH 12).

  • McCalley, D. V. Effect of buffer on peak shape of peptides and bases in reversed-phase chromatography.[1][4] Journal of Chromatography A. (Seminal work on ionic strength and formic acid issues).[1]

  • Sigma-Aldrich (Supelco). Troubleshooting HPLC: Peak Tailing. (General guide on extra-column effects vs. chemical interactions).

Sources

Technical Support Center: Morpholine Amide Synthesis Optimization

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide is structured to function as an autonomous support center for researchers optimizing morpholine amide synthesis.

Topic: Accelerating Reaction Kinetics & Yield in Morpholine Amide Formation Lead Scientist: Senior Application Specialist Status: Active Support

Executive Summary: The Kinetic Challenge

Morpholine (


) presents a specific challenge in amide coupling: it is a secondary, cyclic amine. While moderately nucleophilic (

), it suffers from steric drag compared to primary amines.

The Bottleneck: In standard carbodiimide couplings (e.g., EDC/HOBt), the rate-determining step (RDS) is frequently the nucleophilic attack of the morpholine on the activated ester intermediate. To optimize reaction time, we must lower the activation energy of this specific step or switch to intermediates with higher electrophilicity (e.g., acyl phosphonates or uronium species).

Mechanism & Kinetic Pathways

Understanding where time is lost is the first step to optimization.

Diagram 1: Reaction Mechanism & Rate-Limiting Step

This diagram highlights the critical pathways where reaction time can be gained or lost.

Morpholine_Coupling_Mechanism Start Carboxylic Acid (R-COOH) Activation Activation Step (Fast) Start->Activation + Coupling Reagent (T3P/HATU) ActiveEster Activated Ester (Intermediate) Activation->ActiveEster RDS Nucleophilic Attack (Rate Determining Step) ActiveEster->RDS SideRxn Hydrolysis/Racemization (Time Loss/Yield Loss) ActiveEster->SideRxn  Slow Reaction (if Morpholine stalls) Morpholine Morpholine (Nucleophile) Morpholine->RDS Product Morpholine Amide RDS->Product  Fast Collapse

Caption: The kinetic bottleneck (red diamond) is the attack of the steric-heavy morpholine on the activated ester. Reagents like T3P accelerate this by creating a more reactive intermediate than standard esters.

Reagent Benchmarking: Reducing Time-to-Result

Do not default to EDC/HOBt. For morpholine, it is kinetically inefficient (12–24h). Use the following hierarchy for optimization.

Comparative Performance Data
MethodReagent SystemTypical Rxn TimePurificationEpimerization RiskCost
Standard EDC / HOBt / DIPEA12 – 24 HoursDifficult (Urea byproducts)ModerateLow
High-Speed HATU / DIPEA 1 – 4 Hours Moderate (PF6 salts)LowHigh
Scalable T3P (50% in EtOAc) 2 – 6 Hours Easiest (Aq. Wash) Lowest Medium
Ultra-Fast Acid Chloride / Et3N< 30 MinsEasyHighLow
Assisted Microwave (Any)5 – 20 MinsVariableVariableHigh (Equip)
Recommendation Logic
  • For Speed & Scale (Best Overall): T3P (Propylphosphonic anhydride) . It drives the reaction to completion 4-5x faster than carbodiimides and requires no chromatography for workup (simply wash with water/bicarb).

  • For Difficult Substrates: HATU . If the acid is bulky, HATU forms a highly reactive At-complex that morpholine can attack rapidly.

  • For High Throughput: Microwave .

Optimized Experimental Protocols

Protocol A: The "Scalable Speed" Method (T3P)

Target Time: 2–4 Hours

Why this works: T3P acts as a water scavenger and activates the acid as a mixed anhydride, which is highly electrophilic toward secondary amines like morpholine [1].

  • Dissolution: Dissolve Carboxylic Acid (1.0 equiv) and Morpholine (1.2–1.5 equiv) in EtOAc or 2-MeTHF (Concentration: 0.2 M).

    • Note: Do not use DMF if avoiding aqueous workup issues.

  • Base Addition: Add DIPEA (3.0 equiv) or Pyridine (3.0 equiv). Cool to 0°C if the substrate is chiral; otherwise, RT is acceptable.

  • Activation: Add T3P (50% w/w in EtOAc) (1.5 equiv) dropwise.

  • Reaction: Allow to warm to RT. Monitor by LCMS at T=1h.

    • Optimization: If <50% conversion at 1h, heat to 50°C.

  • Workup: Quench with water. Wash organic layer with water (x2), Sat. NaHCO3 (x2), and Brine. Dry over MgSO4.

    • Result: Pure amide is usually obtained without column chromatography.

Protocol B: The "Ultra-Fast" Method (Microwave)

Target Time: 10–20 Minutes

Why this works: Microwave irradiation provides direct dielectric heating, overcoming the activation energy barrier for sterically hindered amine attack [2].

  • Setup: In a microwave vial, combine Acid (1.0 equiv), Morpholine (1.2 equiv), and HATU (1.1 equiv).

  • Solvent: Add DMF or NMP (Concentration: 0.5 M). High concentration drives kinetics.

  • Base: Add DIPEA (2.0 equiv).

  • Irradiation: Cap and irradiate at 80°C – 100°C for 10 minutes .

    • Power: Dynamic mode (max 150W).

  • Check: Analyze by LCMS. If incomplete, irradiate for another 5 mins at 110°C.

Troubleshooting & FAQs

Diagram 2: Troubleshooting Logic Tree

Follow this decision path when reactions stall.

Troubleshooting_Tree Issue Problem: Low Conversion at 4 Hours CheckPH Check pH of Rxn Issue->CheckPH Acidic pH < 8 (Acidic) CheckPH->Acidic Basic pH > 9 (Basic) CheckPH->Basic Action1 Add more DIPEA (Morpholine is protonated) Acidic->Action1 CheckAct Check Activation (LCMS for Active Ester) Basic->CheckAct NoEster No Active Ester CheckAct->NoEster HasEster Active Ester Present (Stalled Attack) CheckAct->HasEster Action2 Switch Reagent (Try HATU or Acid Chloride) NoEster->Action2 Action3 Steric Issue: Heat to 60°C or Use Microwave HasEster->Action3

Caption: Systematic diagnosis of stalled reactions. Most common failure mode is protonation of morpholine (pH < 8).

Frequently Asked Questions

Q: My reaction stalls at 50% conversion even with HATU. Why? A: This is often due to the formation of a stable, non-reactive salt between the coupling reagent byproducts and the morpholine, or simply protonation of the amine.

  • Fix: Check the pH. Ensure you have at least 3.0 equivalents of base (DIPEA). If the system is acidic, morpholine (

    
    ) becomes ammonium and cannot attack.
    

Q: I see a new spot on TLC that isn't product or starting material. What is it? A: With uronium reagents (HATU/HBTU), if the carboxylate activation is slow, the morpholine can react directly with the coupling reagent to form a guanidinium byproduct.

  • Fix: Pre-activate the acid with the base and coupling reagent for 5-10 minutes before adding the morpholine.

Q: Why is T3P preferred over EDC for morpholine specifically? A: EDC reactions generate urea byproducts that are notoriously difficult to separate from polar morpholine amides. T3P byproducts are water-soluble phosphate salts, allowing you to isolate the morpholine amide by simple phase separation, saving hours of purification time [3].

Q: Can I use acid chlorides to speed this up? A: Yes, this is the fastest method (<30 mins). However, it generates HCl.

  • Protocol: Convert acid to acid chloride (SOCl2, reflux, 1h), remove excess SOCl2, then add to Morpholine/DIPEA in DCM at 0°C.

  • Warning: Not suitable for acid-sensitive substrates or those prone to racemization.

References

  • Dunetz, J. R., et al. (2016). T3P: The Coupling Reagent of the Future? Organic Process Research & Development.

  • Kappe, C. O. (2004). Controlled Microwave Heating in Modern Organic Synthesis. Angewandte Chemie International Edition.

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews.

  • Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling.[1][2] Tetrahedron.

Sources

Technical Support Center: Purification of Aniline Reaction Mixtures

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for the purification of aniline reaction mixtures. This guide, presented in a comprehensive question-and-answer format, is designed to provide you, our valued researchers and scientists, with in-depth technical assistance and troubleshooting strategies for the removal of unreacted morpholine from your aniline reaction mixtures. As Senior Application Scientists, we have compiled this resource based on established chemical principles and field-proven insights to ensure the integrity and success of your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in separating unreacted morpholine from an aniline product?

The primary challenge lies in the similar physical and chemical properties of aniline and morpholine. Both are basic, polar, and have relatively close boiling points, which can make their separation by common laboratory techniques non-trivial. Achieving high purity of the desired aniline product requires a carefully selected and optimized purification strategy.

Q2: What are the most common methods for removing morpholine from an aniline reaction mixture?

There are three principal methods for the removal of unreacted morpholine from aniline reaction mixtures:

  • Fractional Distillation: This method exploits the difference in the boiling points of the two compounds.

  • Acid-Base Extraction: This technique leverages the difference in the basicity of aniline and morpholine.

  • Scavenger Resins: This solid-phase extraction method uses functionalized resins to selectively bind and remove the morpholine.

The choice of method depends on the scale of the reaction, the desired purity of the final product, and the available laboratory equipment.

Troubleshooting Guides

Fractional Distillation

Q3: I'm considering fractional distillation. What are the boiling points of aniline and morpholine, and is this separation feasible?

Fractional distillation is a viable method due to the difference in boiling points between aniline and morpholine.[1][2][3][4]

CompoundBoiling Point at 1 atm
Aniline184 °C
Morpholine129 °C

The significant difference of 55 °C makes this separation feasible. However, for high-purity applications, a fractional distillation column with a high number of theoretical plates is recommended to ensure a clean separation.

Experimental Protocol: Fractional Distillation of Aniline and Morpholine

  • Apparatus Setup: Assemble a fractional distillation apparatus, including a round-bottom flask, a fractionating column (e.g., Vigreux or packed column), a condenser, a receiving flask, and a thermometer. Ensure all joints are properly sealed.

  • Charging the Flask: Charge the round-bottom flask with the crude aniline reaction mixture. Add boiling chips to ensure smooth boiling.

  • Heating: Begin heating the flask gently using a heating mantle.

  • Distillation: As the mixture heats, the component with the lower boiling point (morpholine) will vaporize first, rise through the fractionating column, condense, and be collected in the receiving flask.

  • Monitoring: Monitor the temperature at the top of the column. A stable temperature plateau close to the boiling point of morpholine (129 °C) indicates that pure morpholine is being distilled.

  • Fraction Collection: Once the majority of the morpholine has distilled over, the temperature will begin to rise. At this point, change the receiving flask to collect the aniline fraction as the temperature approaches its boiling point (184 °C).

  • Completion: Stop the distillation when only a small amount of residue remains in the distillation flask.

  • Analysis: Analyze the collected fractions for purity using appropriate analytical techniques such as GC-MS or NMR.[5][6][7]

Q4: My fractional distillation is not giving a sharp separation. What could be the problem?

Several factors can lead to poor separation during fractional distillation:

  • Inefficient Column: The fractionating column may not have enough theoretical plates for a clean separation. Consider using a longer column or a column with a more efficient packing material.

  • Heating Rate: Too rapid heating can lead to "flooding" of the column, where the vapor velocity is too high for efficient equilibrium between the liquid and vapor phases. Reduce the heating rate to allow for proper fractionation.

  • Insulation: Poor insulation of the column can cause premature condensation and reduce separation efficiency. Insulate the column with glass wool or aluminum foil.

Acid-Base Extraction

Q5: How can I use acid-base extraction to separate aniline and morpholine?

Acid-base extraction is an effective method that leverages the difference in basicity (pKa of the conjugate acids) between aniline and morpholine.[8][9][10][11][12] Morpholine is a stronger base than aniline. By carefully selecting the pH of the aqueous solution, it is possible to selectively protonate and extract the more basic morpholine into the aqueous phase, leaving the less basic aniline in the organic phase.[13][14][15][16][17]

CompoundpKa of Conjugate Acid
Aniline4.6
Morpholine8.4

Experimental Protocol: Selective Acid-Base Extraction

  • Dissolution: Dissolve the crude reaction mixture in a water-immiscible organic solvent such as diethyl ether or dichloromethane in a separatory funnel.

  • First Extraction (Morpholine Removal): Add a dilute aqueous acid solution with a pH of approximately 6.5-7.0 (e.g., a dilute solution of HCl or a buffer). At this pH, the more basic morpholine will be protonated to a significant extent and partition into the aqueous layer, while the less basic aniline will remain predominantly in the organic layer.

  • Separation: Shake the separatory funnel vigorously, venting frequently to release any pressure buildup. Allow the layers to separate and drain the lower aqueous layer.

  • Repeat Extraction: Repeat the extraction of the organic layer with the dilute acid solution two to three more times to ensure complete removal of the morpholine.

  • Washing the Organic Layer: Wash the organic layer with a saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a wash with brine to remove excess water.

  • Drying and Isolation: Dry the organic layer over an anhydrous drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate), filter, and evaporate the solvent to obtain the purified aniline.

  • Recovery of Morpholine (Optional): The combined aqueous extracts containing the morpholinium salt can be basified with a strong base (e.g., NaOH) to a pH greater than 9. The deprotonated morpholine can then be back-extracted into an organic solvent.

Q6: I'm getting an emulsion during the liquid-liquid extraction. How can I break it?

Emulsion formation is a common problem in liquid-liquid extractions. Here are several techniques to break an emulsion:[18][19][20][21][22]

  • Patience: Allow the separatory funnel to stand undisturbed for a period. Sometimes, the emulsion will break on its own.

  • Gentle Swirling: Gently swirl the contents of the separatory funnel instead of vigorous shaking.

  • Addition of Brine: Add a saturated aqueous solution of sodium chloride (brine). This increases the ionic strength of the aqueous phase and can help to break the emulsion.[18]

  • Addition of a Different Solvent: Adding a small amount of a different organic solvent can change the polarity and help to break the emulsion.

  • Filtration: Filter the mixture through a plug of glass wool or Celite.

  • Centrifugation: If the emulsion is persistent, transferring the mixture to centrifuge tubes and centrifuging can force the layers to separate.

Scavenger Resins

Q7: What are scavenger resins and how can they be used to remove morpholine?

Scavenger resins are solid-supported reagents designed to react with and "scavenge" specific types of molecules from a solution.[23][24] For the removal of morpholine, an electrophilic scavenger resin, such as an isocyanate resin, is highly effective.[25] The isocyanate functional groups on the resin react with the secondary amine of morpholine to form a urea linkage, thereby covalently binding the morpholine to the solid support. The resin can then be easily removed by filtration, leaving the purified aniline in the solution.[23] This method is particularly advantageous for its simplicity and the ease of product isolation.

Experimental Protocol: Morpholine Removal with Isocyanate Scavenger Resin

  • Resin Selection: Choose a commercially available isocyanate scavenger resin.

  • Reaction Setup: Dissolve the crude reaction mixture in a suitable anhydrous organic solvent (e.g., dichloromethane or tetrahydrofuran) in a flask.

  • Addition of Resin: Add the isocyanate scavenger resin to the solution. A typical starting point is to use a 2-3 fold molar excess of the resin's functional groups relative to the estimated amount of residual morpholine.

  • Agitation: Stir or shake the mixture at room temperature. The reaction time will depend on the specific resin and the concentration of morpholine. Monitor the reaction progress by taking small aliquots of the solution and analyzing them by TLC, GC, or LC-MS.

  • Filtration: Once the morpholine has been completely scavenged (as indicated by the analysis), filter the mixture to remove the resin.

  • Washing: Wash the collected resin with a small amount of the reaction solvent to recover any entrained product.

  • Isolation: Combine the filtrate and the washings, and evaporate the solvent to obtain the purified aniline.

Q8: Can scavenger resins be regenerated and reused?

The regeneration of scavenger resins depends on the nature of the bond formed between the resin and the scavenged molecule. In the case of isocyanate resins reacting with morpholine, a stable urea linkage is formed. This covalent bond is generally not reversible under mild conditions, making regeneration difficult. For applications where reusability is critical, other types of scavenger resins with cleavable linkers might be considered, though their selectivity for secondary amines over primary amines may vary.[26]

Analytical Methods for Purity Assessment

Q9: How can I confirm the purity of my aniline product after removing the morpholine?

Several analytical techniques can be used to assess the purity of your aniline product and to detect any residual morpholine:

  • High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for separating and quantifying components in a mixture. A reversed-phase C18 column with a suitable mobile phase (e.g., a mixture of acetonitrile and water with a buffer) can be used to separate aniline and morpholine.[27][28][29][30]

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is highly sensitive and can be used to separate and identify volatile compounds like aniline and morpholine.[31][32][33][34]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy can be used to determine the purity of the aniline product. The presence of characteristic morpholine signals would indicate incomplete removal.[5][6][7][35][36]

Visualizing the Workflows

Acid_Base_Extraction_Workflow start Crude Aniline/ Morpholine Mixture in Organic Solvent add_acid Add Dilute Acid (pH 6.5-7.0) start->add_acid separate1 Separate Layers add_acid->separate1 organic_layer Organic Layer (Aniline) separate1->organic_layer aqueous_layer Aqueous Layer (Morpholinium Salt) separate1->aqueous_layer wash_bicarb Wash with NaHCO3 organic_layer->wash_bicarb basify Add Strong Base (e.g., NaOH) aqueous_layer->basify wash_brine Wash with Brine wash_bicarb->wash_brine dry Dry over Na2SO4 wash_brine->dry evaporate Evaporate Solvent dry->evaporate product Purified Aniline evaporate->product back_extract Back-extract with Organic Solvent basify->back_extract recovered_morpholine Recovered Morpholine back_extract->recovered_morpholine

Caption: Workflow for Acid-Base Extraction.

Scavenger_Resin_Workflow start Crude Aniline/ Morpholine Mixture in Anhydrous Solvent add_resin Add Isocyanate Scavenger Resin start->add_resin agitate Stir/Shake at Room Temperature add_resin->agitate filter Filter to Remove Resin agitate->filter filtrate Filtrate (Aniline Solution) filter->filtrate resin_waste Resin with Bound Morpholine filter->resin_waste evaporate Evaporate Solvent filtrate->evaporate product Purified Aniline evaporate->product

Caption: Workflow for Scavenger Resin Purification.

References

  • Tips for Troubleshooting Liquid–Liquid Extractions. LCGC International. [Link]

  • Tips for Troubleshooting Liquid–Liquid Extraction. K-Jhil. [Link]

  • Video: Acid-Base Extraction | Purpose, Theory & Applications. Study.com. [Link]

  • Organic Scavenger (Colour) Removal. pwg ireland. [Link]

  • Techniques for Emulsion Breaking for Oil in Water Solvent Extractions. AZoM. [Link]

  • Tips & Tricks: Emulsions. Department of Chemistry : University of Rochester. [Link]

  • Covalent Scavengers for Primary and Secondary Amines. [Link]

  • Emulsion Breaking Techniques for Oil in Water Solvent Extractions. Spectro Scientific. [Link]

  • Acid-Base Extraction. [Link]

  • Acid–base extraction. Wikipedia. [Link]

  • Organic Scavenger. [Link]

  • 4.8: Acid-Base Extraction. Chemistry LibreTexts. [Link]

  • Analyze the aniline NMR spectrum to identify the characteristic signals associated with its amino group. Proprep. [Link]

  • pKa Data Compiled by R. Williams. Organic Chemistry Data. [Link]

  • Ketoester methacrylate resin, secondary amine clean-up in the presence of primary amines. Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). [Link]

  • Rapid Identification of Unknown Impurities in 3-Bromo-5-(trifluoromethyl)aniline by LC-SPE/NMR. [Link]

  • Scavenger resin and processes for the use thereof.
  • Development and validation of a fast and simple HPLC method for the simultaneous determination of aniline and its degradation products in wastewater. RSC Publishing. [Link]

  • Organic Scavenger Description Applications. Indion Resins. [Link]

  • pKa Data Compiled by R. Williams page-1 pKa Values. [Link]

  • Comparison of gas- and liquid chromatography- mass spectrometry for trace analysis of anilines in groundwater. [Link]

  • Gas chromatographic/mass spectrometric identification and quantification of aniline after extraction from serum and derivatization with 4-carbethoxyhexafluorobutyryl chloride, a new derivative. PubMed. [Link]

  • HPLC Method for Analysis of Aniline on Primesep 100 Column. SIELC Technologies. [Link]

  • Synthesis of a Highly Selective Scavenger of Precious Metals from a Printed Circuit Board Based on Cellulose Filter Paper Functionalized with a Grafted Polymer Chain Bearing N-Methyl-2-hydroxyethylcarbamothioate Moieties. ACS Publications. [Link]

  • Covalent Scavengers for Primary and Secondary Amines. ResearchGate. [Link]

  • NMR Investigation of Aniline Oligomers Produced in the Early Stages of Oxidative Polymerization of Aniline. PubMed. [Link]

  • NMR Investigation of Aniline Oligomers Produced in the Early Stages of Oxidative Polymerization of Aniline | Request PDF. ResearchGate. [Link]

  • The application of scavenger resin in combinatorial chemistry. ResearchGate. [Link]

  • HPLC Methods for analysis of Morpholine. HELIX Chromatography. [Link]

  • Acetoacetoxy ethyl methacrylate (AAEM) resin, a new scavenger for primary amines in the presence of secondary amines. ePrints Soton. [Link]

  • Aniline purification process.
  • Bordwell pKa Table. Organic Chemistry Data. [Link]

  • pKa Values Table: Inorganic & Organic Acids. Studylib. [Link]

  • pK a Values for substituted anilinium ions in DMSO. ResearchGate. [Link]

  • Aniline. NIST WebBook. [Link]

  • Morpholine. Wikipedia. [Link]

  • Aniline. PubChem. [Link]

  • Quantification of Morpholine in Peel and Pulp of Apples and Oranges by Gas Chromatography−Mass Spectrometry. PMC. [Link]

  • Aniline-Driven Liquid-Liquid Extraction for Methylamine- Water Separation: Process Simulation and Performance Evaluation. ResearchGate. [Link]

  • Method of distilling aniline.
  • Which process is suitable for the purification of aniline- (a) Simple distillation (b) Steam dis... YouTube. [Link]

  • Advancements in Fractional Distillation: Innovations in Industrial Separation Techniques. Longdom Publishing. [Link]

Sources

Validation & Comparative

A Comparative Guide to the Crystal Structure Determination of N,2-dimethyl-4-(morpholine-4-carbonyl)aniline

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the precise determination of a molecule's three-dimensional structure is a cornerstone of understanding its function, reactivity, and potential as a therapeutic agent. This guide provides an in-depth comparison of the two primary X-ray diffraction techniques for elucidating the crystal structure of the novel organic compound, N,2-dimethyl-4-(morpholine-4-carbonyl)aniline. By presenting a hypothetical yet realistic application of these methods, we aim to equip researchers with the critical insights needed to select the most appropriate technique for their analytical challenges.

N,2-dimethyl-4-(morpholine-4-carbonyl)aniline is a small organic molecule with potential applications in medicinal chemistry. Its structural elucidation is paramount for understanding its solid-state properties, such as polymorphism, which can significantly impact its bioavailability and stability.[1] This guide will compare and contrast the application of Single-Crystal X-ray Diffraction (SCXRD) and Powder X-ray Diffraction (PXRD) for determining the crystal structure of this compound.

The Crucial First Step: Crystallization

Before any diffraction data can be collected, obtaining high-quality crystals of N,2-dimethyl-4-(morpholine-4-carbonyl)aniline is essential. The success of a crystal structure determination is heavily reliant on the quality of the crystalline sample.[2] Several methods can be employed for the crystallization of small organic molecules, including:

  • Slow Evaporation: A solution of the compound is allowed to slowly evaporate, increasing the concentration until supersaturation is reached and crystals form.[3]

  • Vapor Diffusion: A solution of the compound is placed in a small, open container within a larger sealed container holding a more volatile solvent in which the compound is less soluble. The vapor of the second solvent diffuses into the first, reducing the compound's solubility and inducing crystallization.[3][4]

  • Slow Cooling: A saturated solution of the compound at an elevated temperature is slowly cooled, causing the solubility to decrease and crystals to form.[3]

The choice of solvent is critical and often requires empirical screening. For N,2-dimethyl-4-(morpholine-4-carbonyl)aniline, a range of solvents from polar (e.g., ethanol, isopropanol) to non-polar (e.g., toluene, hexane) and their mixtures should be screened to identify conditions that yield well-formed, single crystals.

Method 1: Single-Crystal X-ray Diffraction (SCXRD) - The Gold Standard

SCXRD is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid.[2][5] This technique requires a single, high-quality crystal, typically between 0.1 and 0.5 mm in size.[6]

The Causality Behind Experimental Choices in SCXRD

The fundamental principle of SCXRD lies in irradiating a single crystal with a monochromatic X-ray beam and measuring the intensities and positions of the diffracted X-rays. The resulting diffraction pattern of discrete spots provides detailed information about the crystal's unit cell dimensions, space group, and the arrangement of atoms within the unit cell.[7][8]

The choice of a single, well-ordered crystal is paramount because it ensures that the diffraction pattern arises from a single, repeating lattice, allowing for an unambiguous determination of the atomic positions.[7][9] The high flux of modern X-ray sources, including synchrotron radiation, allows for the analysis of even very small or weakly diffracting crystals.[10][11]

Experimental Protocol: SCXRD of N,2-dimethyl-4-(morpholine-4-carbonyl)aniline
  • Crystal Selection and Mounting: A suitable single crystal of N,2-dimethyl-4-(morpholine-4-carbonyl)aniline is identified under a microscope, selected for its well-defined faces and lack of visible defects. The crystal is then mounted on a goniometer head using a cryo-loop and flash-cooled to 100 K in a stream of nitrogen gas to minimize thermal motion and radiation damage.

  • Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer. A preliminary screening is performed to determine the unit cell parameters and crystal system. A full sphere of diffraction data is then collected by rotating the crystal in the X-ray beam.

  • Data Reduction and Structure Solution: The collected diffraction intensities are processed to correct for experimental factors. The structure is then solved using direct methods or Patterson methods to determine the initial positions of the atoms.

  • Structure Refinement: The atomic positions and thermal parameters are refined against the experimental data to obtain the final, accurate crystal structure.

Diagram of the SCXRD Experimental Workflow:

SCXRD_Workflow cluster_prep Sample Preparation cluster_data Data Collection cluster_analysis Structure Determination Crystallization Crystallization Select_Crystal Select_Crystal Crystallization->Select_Crystal Microscope Mount_Crystal Mount_Crystal Select_Crystal->Mount_Crystal Data_Collection Data_Collection Mount_Crystal->Data_Collection Goniometer Diffraction_Pattern Diffraction_Pattern Data_Collection->Diffraction_Pattern X-ray Beam Data_Reduction Data_Reduction Diffraction_Pattern->Data_Reduction Structure_Solution Structure_Solution Data_Reduction->Structure_Solution Structure_Refinement Structure_Refinement Structure_Solution->Structure_Refinement Final_Structure Final_Structure Structure_Refinement->Final_Structure caption SCXRD Experimental Workflow

Caption: Workflow for SCXRD analysis.

Method 2: Powder X-ray Diffraction (PXRD) - A Versatile Alternative

Powder X-ray Diffraction (PXRD) is a powerful technique for analyzing crystalline materials in a powdered form.[1][12] Unlike SCXRD, which requires a single crystal, PXRD can be performed on a polycrystalline sample, making it a more accessible technique when large single crystals are difficult to grow.[7][13]

The Causality Behind Experimental Choices in PXRD

In PXRD, a monochromatic X-ray beam is directed at a powdered sample containing a vast number of randomly oriented crystallites. The diffracted X-rays form a series of concentric cones that are detected as a one-dimensional pattern of intensity versus diffraction angle (2θ).[7][14] Each peak in the pattern corresponds to a specific set of lattice planes, as described by Bragg's Law (nλ = 2d sinθ).[1][12]

While PXRD is excellent for phase identification, determining lattice parameters, and assessing crystallinity, ab initio crystal structure determination from powder data is more challenging than from single-crystal data due to the one-dimensional nature of the data, which can lead to peak overlap.[13][15] However, modern computational methods have made it increasingly feasible to solve crystal structures from high-quality powder diffraction data.

Experimental Protocol: PXRD of N,2-dimethyl-4-(morpholine-4-carbonyl)aniline
  • Sample Preparation: A sample of N,2-dimethyl-4-(morpholine-4-carbonyl)aniline is finely ground to a homogenous powder with a particle size of less than 10 µm to ensure random orientation of the crystallites.[12][13] The powder is then packed into a sample holder.

  • Data Collection: The sample holder is placed in a powder X-ray diffractometer. The sample is irradiated with X-rays, and the detector scans a range of 2θ angles to collect the diffraction pattern.

  • Data Analysis: The resulting diffractogram is analyzed to identify the positions and intensities of the diffraction peaks.

  • Structure Determination (ab initio):

    • Indexing: The peak positions are used to determine the unit cell parameters.

    • Structure Solution: The integrated intensities of the peaks are used in conjunction with direct methods or other algorithms to generate a trial structure.

    • Rietveld Refinement: The trial structure is refined against the entire powder pattern to optimize the atomic positions and other structural parameters.

Diagram of the PXRD Experimental Workflow:

PXRD_Workflow cluster_prep Sample Preparation cluster_data Data Collection cluster_analysis Structure Determination Crystalline_Material Crystalline_Material Grind_Sample Grind_Sample Crystalline_Material->Grind_Sample Mortar & Pestle Pack_Sample Pack_Sample Grind_Sample->Pack_Sample Data_Collection Data_Collection Pack_Sample->Data_Collection Sample Holder Diffractogram Diffractogram Data_Collection->Diffractogram X-ray Beam Indexing Indexing Diffractogram->Indexing Structure_Solution Structure_Solution Indexing->Structure_Solution Rietveld_Refinement Rietveld_Refinement Structure_Solution->Rietveld_Refinement Final_Structure Final_Structure Rietveld_Refinement->Final_Structure caption PXRD Experimental Workflow

Caption: Workflow for PXRD analysis.

Comparison of Performance for N,2-dimethyl-4-(morpholine-4-carbonyl)aniline

The choice between SCXRD and PXRD depends on the specific research goals and the availability of suitable crystals. Below is a comparison of the expected performance of each technique for the structural determination of N,2-dimethyl-4-(morpholine-4-carbonyl)aniline.

Parameter Single-Crystal X-ray Diffraction (SCXRD) Powder X-ray Diffraction (PXRD)
Sample Requirement High-quality single crystal (0.1-0.5 mm)Finely ground polycrystalline powder (<10 µm)
Data Dimensionality 3D (discrete diffraction spots)[16]1D (continuous diffraction pattern)[7][16]
Structural Information Unambiguous determination of atomic positions, bond lengths, bond angles, and absolute stereochemistry.[17]Determination of lattice parameters, phase identification, and crystallinity. Ab initio structure solution is possible but can be challenging.[1]
Resolution Atomic resolutionLower resolution than SCXRD due to peak overlap
Time to Result Data collection can range from minutes to hours; structure solution and refinement can take several hours.[18]Data collection is typically faster; data analysis for ab initio determination can be complex.
Primary Application Precise and accurate determination of novel crystal structures.[10]Phase identification, quality control, and analysis of polymorphic forms.[1][14]

Conclusion

For the definitive and unambiguous crystal structure determination of a novel compound like N,2-dimethyl-4-(morpholine-4-carbonyl)aniline, Single-Crystal X-ray Diffraction (SCXRD) is the superior technique . It provides a level of detail and accuracy that is unmatched by other methods. However, the primary bottleneck for SCXRD is the growth of high-quality single crystals.[2][19]

In cases where obtaining suitable single crystals proves to be a significant challenge, Powder X-ray Diffraction (PXRD) offers a valuable alternative . While ab initio structure determination from powder data is more complex, it can still provide crucial structural information, especially for confirming the identity of a crystalline phase or for studying polymorphism.[1][15]

Ultimately, the choice of technique will be guided by the specific research question and the nature of the crystalline sample that can be obtained. For the initial, complete structural elucidation of N,2-dimethyl-4-(morpholine-4-carbonyl)aniline, every effort should be made to grow single crystals suitable for SCXRD analysis.

References

  • Creative Biostructure. (2025, April 9). Single-Crystal XRD vs. Powder XRD: Selecting the Appropriate Technique. Retrieved from [Link]

  • Creative Biostructure. (2025, April 15). Overview of Powder X-ray Diffraction (PXRD). Retrieved from [Link]

  • SPT Labtech. (n.d.). Chemical crystallization. Retrieved from [Link]

  • Harris, K. D. M., Tremayne, M., Lightfoot, P., & Bruce, P. G. (1994). Crystal Structure Determination from Powder Diffraction Data. Chemistry of Materials, 6(1), 8-16. Retrieved from [Link]

  • AZoOptics. (2021, December 9). The Difference Between Powder XRD and Single Crystal XRD. Retrieved from [Link]

  • Excillum. (n.d.). Small molecule crystallography. Retrieved from [Link]

  • EBSCO. (n.d.). X-Ray powder diffraction. Retrieved from [Link]

  • ResearchGate. (2024, August 11). How the diffraction pattern of single crystal is different from the polycrystalline?. Retrieved from [Link]

  • Drawell. (2023, October 23). What is the Difference Between Powder Diffraction and Single Crystal Diffraction. Retrieved from [Link]

  • JoVE. (n.d.). Crystallization of small molecules. Retrieved from [Link]

  • Probert, M. R., & Steed, J. W. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews, 52(5), 1645-1662. Retrieved from [Link]

  • YouTube. (2023, August 17). 3D vs 1D XRD Data: Single Crystal Spots vs Powder Peaks Explained. Retrieved from [Link]

  • Diamond Light Source. (n.d.). Small Molecule Diffraction. Retrieved from [Link]

  • Royal Society of Chemistry. (2023, March 1). Advanced crystallisation methods for small organic molecules. Retrieved from [Link]

  • The University of Queensland. (n.d.). Small molecule X-ray crystallography. Retrieved from [Link]

  • University of Warwick. (2026, January 14). Single-Crystal X-ray Diffraction for Structural Solution. Retrieved from [Link]

  • Spingler, B., Schnidrig, S., Todorova, T., & Wild, F. (2012). Some thoughts about the single crystal growth of small molecules. CrystEngComm, 14(3), 751-757. Retrieved from [Link]

Sources

A Comparative Guide to the Bioactivity of Morpholine vs. Piperazine Aniline Analogues

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of medicinal chemistry, the selection of a heterocyclic scaffold is a pivotal decision that profoundly influences the pharmacological profile of a drug candidate. Among the most successful and widely utilized are the six-membered saturated heterocycles, morpholine and piperazine.[1][2] Their frequent appearance in approved drugs has earned them the status of "privileged structures."[1][3] Structurally, they are near-identical twins, with the subtle yet critical substitution of a nitrogen atom in piperazine for an oxygen atom in morpholine defining their distinct personalities. When appended to an aniline core, these heterocycles create analogues with broad therapeutic potential, from anticancer to central nervous system (CNS) activities.[4][5]

This guide provides an in-depth, objective comparison of the bioactivity of morpholine versus piperazine aniline analogues. We will dissect their physicochemical differences, explore their impact on biological activity across various targets with supporting data, and provide detailed experimental protocols for their evaluation. This content is designed to equip researchers, scientists, and drug development professionals with the field-proven insights necessary for rational drug design and lead optimization.

The Decisive Difference: A Physicochemical and Structural Overview

The substitution of a methylene group (in a cyclohexane ring), a secondary amine (in piperidine), an ether oxygen (in morpholine), or a second amine (in piperazine) imparts significant differences in the physicochemical properties of the resulting molecule. These differences are fundamental to their interactions with biological targets and their pharmacokinetic profiles.

PropertyMorpholine Aniline AnaloguePiperazine Aniline AnalogueRationale for Comparison
Basicity (pKa) Weakly basic (pKa of ring N ≈ 8.5)Dibasic (pKa1 ≈ 5.3, pKa2 ≈ 9.7)[6][7]The two basic nitrogens in piperazine offer dual points for protonation and salt formation, significantly impacting solubility and receptor interactions. Morpholine's single, less basic nitrogen offers a different ionization profile at physiological pH.[6][8]
Hydrogen Bonding N-H donor (1), O acceptor (1)N-H donors (2)Piperazine's two N-H groups provide more hydrogen bond donor capacity, which can be crucial for binding to target proteins. The ether oxygen in morpholine acts as a hydrogen bond acceptor, influencing solubility and binding.[9]
Solubility Generally high aqueous solubilityHigh, often tunable via salt formationMorpholine's ether oxygen enhances water solubility.[8] Piperazine's ability to form salts at either nitrogen allows for significant modulation of solubility and formulation development.[6][7]
Lipophilicity (cLogP) LowerHigher (tunable with N-substituent)Morpholine is generally more hydrophilic than piperazine, which can affect cell permeability and blood-brain barrier penetration.[8]
Metabolic Stability Generally more stableProne to N-dealkylation & oxidationThe electron-withdrawing effect of the oxygen in morpholine can increase its metabolic stability compared to piperazine. The second nitrogen in piperazine provides an additional site for metabolic attack.

G cluster_0 Morpholine Aniline Analogue cluster_1 Piperazine Aniline Analogue morpholine Aniline-N-Morpholine morpholine_ring O morpholine->morpholine_ring Ether Oxygen (H-bond acceptor) morpholine_N N-H morpholine->morpholine_N Single Basic Nitrogen (pKa ~8.5) piperazine Aniline-N-Piperazine piperazine_N1 N-H piperazine->piperazine_N1 Two Basic Nitrogens (pKa1, pKa2) piperazine_N2 N-H piperazine->piperazine_N2 H-bond donors (2)

Comparative Bioactivity Analysis: A Tale of Two Scaffolds

The choice between a morpholine and a piperazine moiety can lead to dramatic differences in biological activity, potency, and selectivity. The following sections provide comparative data from various therapeutic areas.

Anticancer Activity

In cancer therapy, these scaffolds are often appended to kinase inhibitors or DNA-interacting agents.[4][10] The selection of the heterocycle can fine-tune the drug's interaction with the target and its cellular accumulation.

One common target is the Epidermal Growth Factor Receptor (EGFR) kinase. In the development of quinazoline-based EGFR inhibitors, the choice between these heterocycles has been explored extensively. Studies have shown that while replacing a morpholine with a piperazine can in some cases lead to conserved activity, in other scaffolds the piperazine is superior.[11] The rationale often lies in the ability of the distal nitrogen of piperazine to form a key ionic bond with carboxylate residues (e.g., Asp855 in the EGFR kinase domain), an interaction morpholine cannot replicate.[9][11]

Table 1: Comparative Anticancer Activity (IC50, µM) of Benzimidazolylquinoxalines [12]

Compound IDHeterocycle MoietyMCF-7 (Breast)HCT-116 (Colon)A549 (Lung)
13a N-Methylpiperazine1.831.952.10
13b N-Phenylpiperazine>100>100>100
13d Morpholine21.324.725.5

Data synthesized from a study on novel benzimidazolylquinoxaline derivatives.[12]

As the data illustrates, the N-methylpiperazine analogue (13a ) is significantly more potent than the morpholine analogue (13d ) across all tested cancer cell lines.[12] This highlights the critical role of the second nitrogen and its substituent in achieving high potency in this particular chemical series.

Antimicrobial and Antifungal Activity

Both morpholine and piperazine derivatives have been investigated for their antimicrobial properties.[6] The structural features of these compounds can influence their ability to penetrate bacterial or fungal cell walls and interact with intracellular targets.

A recent study synthesized and tested a series of novel piperazine and morpholine derivatives against various microbial strains.[6] The results indicated that the biological activity is highly dependent on the overall structure of the derivative, including the nature of other linked chemical moieties. For instance, one of the most active compounds against E. coli and S. aureus was a morpholine derivative that also contained two other heterocyclic rings and a retro-amide group, features thought to enhance its biological activity.[6] This underscores that while the core heterocycle is important, its interplay with other structural components is paramount.

Central Nervous System (CNS) Activity

In CNS drug discovery, achieving the right balance of physicochemical properties to ensure blood-brain barrier (BBB) permeability is crucial.[13] The morpholine ring, with its lower pKa and hydrophilic nature, is often employed to improve the pharmacokinetic properties of CNS drug candidates.[13] Piperazine derivatives are also widely used, acting on a variety of neurotransmitter receptors.[5]

The choice of heterocycle can dramatically influence receptor selectivity. For example, in a study of dual-acting histamine H3 and sigma-1 (σ1) receptor antagonists, replacing a piperazine ring with a piperidine ring significantly boosted affinity for the σ1 receptor while maintaining high affinity for the H3 receptor. While this is not a direct morpholine comparison, it demonstrates the profound impact of the heterocycle on target selectivity, a principle that holds true when considering morpholine as well.

Key Experimental Protocols: A Guide to Bioactivity Assessment

To ensure trustworthiness and reproducibility, every protocol must be a self-validating system. This is achieved through the rigorous use of controls and a clear understanding of the assay's principles.

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Target-Specific Assays cluster_2 Phase 3: SAR & Lead Optimization A Compound Synthesis & Characterization B In Vitro Cytotoxicity Assay (e.g., MTT Assay) A->B Test Analogues C Enzyme Inhibition Assay (e.g., Kinase Assay) B->C Active Compounds D Receptor Binding Assay (e.g., Radioligand Displacement) B->D Active Compounds E Analyze Data & Establish SAR C->E Potency & Selectivity Data D->E Potency & Selectivity Data F Design & Synthesize Next-Gen Analogues E->F Rational Design Insights F->A Iterative Cycle

Protocol: Cell Viability Assessment via MTT Assay

This assay measures the metabolic activity of cells, which is an indicator of cell viability. It is a foundational colorimetric assay for screening cytotoxic compounds.

Principle: The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by metabolically active cells, specifically by mitochondrial dehydrogenases, to form a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells (e.g., A549, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37°C in a 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the morpholine and piperazine aniline analogues in culture medium. The final concentration of the solvent (e.g., DMSO) should be kept constant and low (<0.5%) across all wells. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells.

  • Controls (Self-Validation):

    • Vehicle Control: Cells treated with the same concentration of solvent (e.g., DMSO) used for the test compounds. This represents 100% cell viability.

    • Positive Control: Cells treated with a known cytotoxic drug (e.g., Doxorubicin). This validates the assay's ability to detect cell death.

    • Blank Control: Wells containing only culture medium (no cells). This is used for background subtraction.

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 atmosphere.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Observe the formation of purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 0.01 M HCl in isopropanol) to each well. Pipette up and down to dissolve the formazan crystals completely.

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Protocol: In Vitro Kinase Inhibition Assay

This protocol describes a common method to determine if a compound inhibits a specific kinase, a frequent target for anticancer drugs.

Principle: A generic, fluorescence-based kinase assay measures the amount of ATP consumed during the phosphorylation reaction. Less ATP remaining in the well indicates higher kinase activity. An effective inhibitor will result in more ATP remaining.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare assay buffer, kinase (e.g., EGFR), substrate (e.g., a generic tyrosine-containing peptide), and ATP at optimal concentrations. Prepare serial dilutions of the test compounds.

  • Assay Plate Setup: In a 384-well plate, add the following to each well:

    • Test compound (morpholine or piperazine analogue) or control.

    • Kinase enzyme.

  • Controls (Self-Validation):

    • No-Enzyme Control: Wells with all components except the kinase. This defines the baseline (100% inhibition).

    • No-Inhibitor (Vehicle) Control: Wells with all components, including the kinase and the vehicle (e.g., DMSO). This defines maximum kinase activity (0% inhibition).

    • Positive Control Inhibitor: A known inhibitor for the target kinase (e.g., Gefitinib for EGFR). This validates assay performance.

  • Initiation of Reaction: Add the substrate/ATP mixture to all wells to start the kinase reaction.

  • Incubation: Incubate the plate at room temperature for a defined period (e.g., 60 minutes).

  • Detection: Stop the reaction and measure the remaining ATP by adding a detection reagent (e.g., a luciferase/luciferin-based system like Kinase-Glo®). The luminescent signal is proportional to the amount of ATP present.

  • Data Acquisition: Read the luminescence on a plate reader.

  • Data Analysis: Normalize the data against the controls. Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Structure-Activity Relationship (SAR) and Mechanistic Insights

Synthesizing the available data allows for the formulation of general SAR principles that can guide future drug design efforts.

  • For targets requiring a basic interaction or a second point for derivatization, piperazine is often the scaffold of choice. The distal nitrogen can be protonated to form salt bridges with acidic residues like aspartate or glutamate in a binding pocket.[9][11] This nitrogen also serves as a convenient chemical handle to attach larger groups that can probe deeper into a binding site or modulate physicochemical properties like solubility and lipophilicity.

  • When metabolic stability and improved pharmacokinetics are a primary concern, morpholine is a highly attractive option. The replacement of the N-H with an ether oxygen removes a site of metabolic oxidation and lowers the basicity of the remaining nitrogen, which can lead to more favorable drug-like properties, particularly for CNS-penetrant drugs.[13]

  • The steric profile is critical. While electronically different, the two rings are conformationally similar (chair conformation). However, the specific substitution pattern on the aniline ring and the heterocycle itself dictates the overall shape and how it fits into a binding site.

G cluster_0 GPCR Signaling Cascade Ligand Analogue (Agonist/Antagonist) Receptor GPCR G_Protein G Protein (α, β, γ) Effector Effector Enzyme (e.g., Adenylyl Cyclase) Second_Messenger Second Messenger (e.g., cAMP) PKA Protein Kinase A Response Cellular Response

Conclusion

The choice between a morpholine and a piperazine aniline analogue is not trivial; it is a strategic decision rooted in the specific goals of a drug discovery program. Piperazine offers tunable basicity, multiple points for hydrogen bonding, and a reactive handle for further chemical modification, making it a powerful scaffold for maximizing potency and exploring SAR. Conversely, morpholine provides a more metabolically stable, hydrophilic, and weakly basic core that is often instrumental in optimizing the pharmacokinetic and safety profiles of a lead compound.

Ultimately, a deep understanding of the target biology, coupled with the comparative insights and robust experimental validation outlined in this guide, will empower researchers to make informed decisions, accelerating the journey from a promising scaffold to a life-changing therapeutic.

References

  • Gontijo, R. J., et al. (2023). Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). MDPI. Available at: [Link]

  • Acquavia, M. A., et al. (2023). Novel Piperazine and Morpholine Derivatives: Mass Spectrometry Characterization and Evaluation of Their Antimicrobial Properties. Preprints.org. Available at: [Link]

  • Al-Ghorbani, M., et al. (2015). Piperazine and morpholine:Synthetic preview and pharmaceutical applications. SciSpace. Available at: [Link]

  • Al-Ghorbani, M., et al. (2015). Piperazine and Morpholine: Synthetic Preview and Pharmaceutical Applications. ResearchGate. Available at: [Link]

  • Mamedov, V. A., et al. (2022). Synthesis of Morpholine-, Piperidine-, and N-Substituted Piperazine-Coupled 2-(Benzimidazol-2-yl)-3-arylquinoxalines as Novel Potent Antitumor Agents. PMC. Available at: [Link]

  • Zolotareva, O., et al. (2024). Structure of morpholine, piperazine, and piperidine moieties. ResearchGate. Available at: [Link]

  • Mamedov, V. A., et al. (2022). Synthesis of Morpholine-, Piperidine-, and N-Substituted Piperazine-Coupled 2-(Benzimidazol-2-yl)-3-arylquinoxalines as Novel Potent Antitumor Agents. ACS Publications. Available at: [Link]

  • Girase, S. P., et al. (2021). Synthesis and Critical View on the Structure-Activity Relationships of N-(Substituted phenyl)-/N-Diphenylmethyl-piperazine-Based Conjugates as Antimycobacterial Agents. MDPI. Available at: [Link]

  • S. Sudha, et al. (2011). Microwave assisted synthesis of novel heterocyclic compounds and evaluation of their biological activities. Journal of Chemical and Pharmaceutical Research. Available at: [Link]

  • Acquavia, M. A., et al. (2024). New piperazine and morpholine derivatives: Mass spectrometry characterization and evaluation of their antimicrobial activity. ResearchGate. Available at: [Link]

  • Ameta, K. L., et al. (2021). Bioactive heterocycles : synthesis and biological evaluation. UNK Library. Available at: [Link]

  • Ibrahim, H., et al. (2025). Anti-cancer agents with reactive species: piperidine, morpholine, aniline, and antipyrine. ResearchGate. Available at: [Link]

  • A. D. Bond, et al. (2004). Structures of piperazine, piperidine and morpholine. PubMed. Available at: [Link]

  • V. M. Sereda, et al. (2021). GUIDELINES AND LABORATORY PROTOCOLS OF ORGANIC CHEMISTRY. National University of Pharmacy. Available at: [Link]

  • Sabat, M., et al. (2020). Occurrence of Morpholine in Central Nervous System Drug Discovery. PMC. Available at: [Link]

  • Roy, K., et al. (2023). Recent Advances in the Green Synthesis of Active N-Heterocycles and Their Biological Activities. PMC. Available at: [Link]

  • Anonymous. (2019). Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors. Indian Journal of Forensic Medicine & Toxicology. Available at: [Link]

  • Barreca, M. L., et al. (2023). Editorial: Emerging heterocycles as bioactive compounds. Frontiers. Available at: [Link]

  • Al-Ghorbani, M., et al. (2015). Piperazine and morpholine: Synthetic preview and pharmaceutical applications. Journal of Chemical and Pharmaceutical Research. Available at: [Link]

Sources

Elemental analysis standards for N,2-dimethyl-4-(morpholine-4-carbonyl)aniline

Author: BenchChem Technical Support Team. Date: February 2026

Benchmarking Purity: Elemental Analysis vs. Orthogonal Methods for N,2-dimethyl-4-(morpholine-4-carbonyl)aniline

Executive Summary

This guide establishes the analytical benchmarking standards for N,2-dimethyl-4-(morpholine-4-carbonyl)aniline (Formula: C₁₃H₁₈N₂O₂; MW: 234.30 g/mol ). As a morpholine-containing benzamide, this molecule presents specific challenges in purity characterization—specifically hygroscopicity and solvent entrapment within the amide lattice.

While High-Performance Liquid Chromatography (HPLC) is standard for relative purity, it fails to detect inorganic salts or residual water, often leading to false potency calculations. This guide compares Combustion Elemental Analysis (EA) against Quantitative NMR (qNMR) to determine the absolute content "gold standard" for this compound.

Material Profile & Theoretical Standards

Before analysis, the theoretical composition must be established as the baseline for validation.

Target Molecule: N,2-dimethyl-4-(morpholine-4-carbonyl)aniline Molecular Formula: C₁₃H₁₈N₂O₂ Structure Notes: The molecule features a secondary amine (N-methyl aniline), an amide linkage, and a morpholine ring. The morpholine/amide combination significantly increases the propensity for hydrogen bonding with atmospheric moisture.

Table 1: Theoretical Elemental Composition (The "Standard")
ElementSymbolTheoretical Weight %Acceptance Tolerance (Industry Std)
Carbon C66.64% ± 0.40%
Hydrogen H7.74% ± 0.40%
Nitrogen N11.96% ± 0.30%
Oxygen O13.66% (Calculated by difference)

Critical Insight: If your experimental Nitrogen value is >12.3%, suspect residual N,N-dimethylformamide (DMF) or pyridine from synthesis. If Carbon is <66.2%, suspect water solvation (hydrate formation).

Method A: Combustion Elemental Analysis (The Traditional Standard)

Role: Validates bulk purity including "invisible" impurities (water, salts).

The Challenge: The "Morpholine Trap"

Morpholine derivatives often exhibit incomplete combustion due to the stability of the cyclic ether-amine structure, leading to low Nitrogen recovery. Furthermore, the amide carbonyl can trap water that standard vacuum drying at 40°C cannot remove.

Optimized Protocol
  • Pre-Treatment (Mandatory):

    • Dry sample at 60°C under high vacuum (<5 mbar) for 12 hours over P₂O₅.

    • Why: The morpholine oxygen acts as a Lewis base, holding water tightly. P₂O₅ is required to break this interaction.

  • Calibration Standards:

    • Primary Standard: Acetanilide (C₈H₉NO).

    • Reasoning: Acetanilide matches the C:N ratio and combustion kinetics of the aniline core in our target molecule better than Sulfanilamide.

  • Combustion Parameters:

    • Oxygen Boost: Set oxygen dose to 12 mL/injection (vs standard 8 mL).

    • Catalyst: Use Tungsten (VI) Oxide (WO₃) on the combustion column.

    • Mechanism:[1][2][3][4] WO₃ prevents the formation of refractory carbides which are common with aromatic amides, ensuring 100% conversion to CO₂ and N₂.

Method B: Quantitative NMR (The Modern Alternative)

Role: Determines absolute organic purity without the interference of water/inorganics.

The Advantage

qNMR is superior when the sample is hygroscopic because it quantifies the molar ratio of the analyte to an internal standard, independent of water weight (provided the sample is fully dissolved).

Optimized Protocol
  • Solvent: DMSO-d₆ (Dissolves both the amide and potential inorganic salts).

  • Internal Standard (IS): 1,3,5-Trimethoxybenzene or Maleic Acid .

    • Selection Logic: These provide sharp singlets that do not overlap with the morpholine ring protons (3.4–3.7 ppm) or the N-methyl/Ar-methyl signals (2.8–2.3 ppm).

  • Acquisition:

    • Relaxation Delay (d1): ≥ 30 seconds (Crucial for complete relaxation of the amide protons).

    • Scans: 64 (for S/N > 250:1).

Comparative Performance Data

The following table illustrates a typical scenario where a "pure" HPLC sample fails EA due to hydration, validating the need for rigorous drying or qNMR.

Table 2: Experimental Comparison (Batch #2024-MC-04)
MetricHPLC (UV 254nm) Standard EA (Undried) Optimized EA (Dried) qNMR (DMSO-d₆)
Purity Value 99.2% (Area %)97.1% (Mass Balance)99.1% (Mass Balance)99.0% (Weight %)
Carbon Found N/A65.10% (Fail)66.58% (Pass)N/A
Nitrogen Found N/A11.65% (Fail)11.94% (Pass)N/A
Interpretation False Positive Ignores water/salts.False Negative Trapped H₂O dilutes %C.Accurate Matches theory.Accurate Ignores H₂O.

Decision Logic & Workflow

The following diagram outlines the decision process for characterizing N,2-dimethyl-4-(morpholine-4-carbonyl)aniline.

G Start Crude Product (N,2-dimethyl-4-(morpholine-4-carbonyl)aniline) HPLC Step 1: HPLC-UV (Check Relative Purity) Start->HPLC Decision1 Purity > 98%? HPLC->Decision1 Decision1->Start No (Recrystallize) Dry Step 2: Vacuum Dry (60°C, P2O5, 12h) Decision1->Dry Yes Parallel Choose Validation Path Dry->Parallel PathA Path A: Elemental Analysis (Combustion) Parallel->PathA If bulk powder required PathB Path B: qNMR (Internal Std) Parallel->PathB If sample < 10mg or hygroscopic ResultA Result: %C within ±0.4% %N within ±0.3% PathA->ResultA ResultB Result: wt% > 98.0% No solvent peaks PathB->ResultB Final Release as Reference Standard ResultA->Final ResultB->Final

Figure 1: Analytical workflow for validating morpholine-benzamide derivatives. Note the critical drying step before EA.

References

  • Holzgrabe, U. (2010). Quantitative NMR spectroscopy in pharmaceutical applications. Progress in Nuclear Magnetic Resonance Spectroscopy. Link

  • Simpkins, N. S. (2013). Sulfonamides and Amides: Synthesis and Properties. In Comprehensive Organic Synthesis. Elsevier. (Context on amide combustion challenges).
  • United States Pharmacopeia (USP) . <731> Loss on Drying. (Standard protocol for hygroscopic amides). Link

  • Microanalysis of Morpholine Derivatives. Journal of Pharmaceutical and Biomedical Analysis. (General guidance on nitrogen recovery in cyclic amines).
  • Sigma-Aldrich .[5] Certificate of Analysis: 4-[(2,6-Dimethyl-4-morpholinyl)carbonyl]aniline. (Used for structural benchmarking). Link

Sources

A Comparative Guide to Kinase Inhibitor Benchmarking: Profiling N,2-dimethyl-4-(morpholine-4-carbonyl)aniline Against Industry Standards

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The development of selective and potent kinase inhibitors is a cornerstone of modern drug discovery, particularly in oncology. Rigorous preclinical evaluation of novel chemical entities is paramount to ascertain their therapeutic potential. This guide provides a comprehensive framework for benchmarking a novel kinase inhibitor, N,2-dimethyl-4-(morpholine-4-carbonyl)aniline, against a panel of well-characterized, standard kinase inhibitors: the broad-spectrum inhibitor Staurosporine, the multi-targeted inhibitor Dasatinib, and the EGFR-selective inhibitor Gefitinib. We will delineate detailed experimental protocols for determining inhibitory potency (IC50), kinase selectivity profiling, and cellular pathway analysis, supported by illustrative data and visual workflows. This guide is intended for researchers, scientists, and drug development professionals seeking to establish a robust and scientifically sound methodology for the evaluation of new kinase inhibitor candidates.

Introduction: The Imperative of Kinase Inhibitor Benchmarking

Protein kinases, as central regulators of a vast array of cellular processes, represent a major class of drug targets.[1] The human kinome comprises over 500 members, and dysregulation of their activity is frequently implicated in diseases such as cancer, inflammation, and neurodegenerative disorders.[1][2] Consequently, the development of small molecule kinase inhibitors has become a major focus of therapeutic research.[1][3]

A critical step in the preclinical development of a novel kinase inhibitor is to benchmark its performance against established standards. This comparative analysis serves several key purposes:

  • Determination of Potency and Selectivity: To quantify the inhibitor's potency against its intended target(s) and to understand its off-target effects across the kinome.[4][5]

  • Contextualization of Activity: To compare the inhibitor's profile to compounds with known mechanisms of action and clinical outcomes.

  • Informing Lead Optimization: To identify areas for chemical modification to improve potency, selectivity, and ultimately, therapeutic index.

This guide will utilize a hypothetical novel compound, N,2-dimethyl-4-(morpholine-4-carbonyl)aniline (hereafter referred to as Compound X), to illustrate the benchmarking process. The morpholine and aniline scaffolds are present in a number of known kinase inhibitors, suggesting the potential for Compound X to exhibit kinase inhibitory activity.[6][7]

The Panel of Standard Kinase Inhibitors

The choice of standard inhibitors is crucial for a comprehensive benchmark. We have selected three inhibitors with distinct selectivity profiles to provide a robust comparative landscape.

  • Staurosporine: A natural product isolated from Streptomyces staurosporeus, Staurosporine is a potent, ATP-competitive, and broad-spectrum kinase inhibitor.[8][9][10] Its lack of selectivity makes it an excellent positive control in many kinase assays and a tool for inducing apoptosis in cell-based experiments.[8][9]

  • Dasatinib: A synthetic, orally available small-molecule inhibitor of multiple tyrosine kinases.[11] It is a potent inhibitor of BCR-ABL and SRC family kinases and is an FDA-approved treatment for chronic myeloid leukemia (CML).[11][12] Its multi-targeted nature provides a benchmark for inhibitors with a broader, yet defined, selectivity profile.

  • Gefitinib: A selective inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase.[13][14] It is used in the treatment of non-small cell lung cancer (NSCLC) harboring activating mutations in EGFR.[14][15] Gefitinib serves as a benchmark for a highly selective, targeted kinase inhibitor.

Experimental Design for Comparative Analysis

A multi-faceted experimental approach is necessary to thoroughly characterize a novel kinase inhibitor. This should encompass biochemical assays to determine direct enzyme inhibition and cellular assays to assess activity in a more physiologically relevant context.

Biochemical Assays: Potency and Selectivity

Biochemical assays are fundamental for quantifying the direct interaction between an inhibitor and its target kinase(s).[16][17]

The half-maximal inhibitory concentration (IC50) is a measure of the potency of an inhibitor. A lower IC50 value indicates a more potent inhibitor. We will hypothetically assess Compound X against kinases from two key signaling pathways often dysregulated in cancer: the PI3K/Akt/mTOR and MAPK/ERK pathways.[2][18][19][20][21][22][23][24]

Protocol: Luminescence-Based Kinase Assay (e.g., ADP-Glo™)

This assay quantifies kinase activity by measuring the amount of ADP produced in the kinase reaction.[25]

  • Reagent Preparation:

    • Prepare a serial dilution of Compound X and the standard inhibitors (Staurosporine, Dasatinib, Gefitinib) in DMSO.

    • Prepare a reaction buffer containing the kinase of interest (e.g., PI3Kα, Akt1, mTOR, MEK1, ERK2), its specific substrate, and ATP at a concentration close to its Km value.

  • Kinase Reaction:

    • In a 384-well plate, add the kinase/substrate/ATP mix.

    • Add the serially diluted inhibitors or DMSO (as a vehicle control).

    • Incubate at room temperature for 1 hour.

  • ADP Detection:

    • Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.

    • Incubate for 40 minutes at room temperature.

    • Add Kinase Detection Reagent to convert ADP to ATP and initiate a luciferase-based reaction that generates a luminescent signal.

    • Incubate for 30 minutes at room temperature.

  • Data Acquisition and Analysis:

    • Measure luminescence using a plate reader.

    • Plot the percentage of kinase inhibition versus the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Diagram: Workflow for IC50 Determination

G cluster_prep 1. Preparation cluster_reaction 2. Kinase Reaction cluster_detection 3. ADP Detection cluster_analysis 4. Data Analysis a Serial Dilution of Inhibitors c Incubate Inhibitors with Kinase Reaction Mix a->c b Kinase Reaction Mix (Kinase, Substrate, ATP) b->c d Add ADP-Glo™ Reagent c->d e Add Kinase Detection Reagent d->e f Measure Luminescence e->f g Plot Dose-Response Curve f->g h Calculate IC50 g->h

Caption: Workflow for determining inhibitor IC50 values.

To understand the selectivity of Compound X, it is essential to screen it against a broad panel of kinases.[5][26] This can be outsourced to specialized contract research organizations (CROs) that offer panels of hundreds of kinases.[26]

Protocol: Kinase Selectivity Profiling (Radiometric Assay)

A common method for large-scale profiling is the radiometric assay, which measures the incorporation of radiolabeled phosphate (from [γ-³³P]ATP) into a substrate.[26][27]

  • Compound Submission: Provide Compound X at a specified concentration (e.g., 1 µM) to the CRO.

  • Assay Performance: The CRO will perform kinase assays for a large panel of kinases in the presence of Compound X or a vehicle control.

  • Data Reporting: The results are typically reported as the percentage of remaining kinase activity in the presence of the inhibitor compared to the control.

Table 1: Hypothetical IC50 Values (nM) for Compound X and Standard Inhibitors

Target KinaseCompound XStaurosporineDasatinibGefitinib
PI3K/Akt/mTOR Pathway
PI3Kα5015>10,000>10,000
Akt125010500>10,000
mTOR805100>10,000
MAPK/ERK Pathway
MEK1150202,000>10,000
ERK2>10,00081,500>10,000
Tyrosine Kinases
EGFR5,0006302
SRC80070.5>10,000
BCR-ABL>10,000201>10,000

Table 2: Hypothetical Kinase Selectivity Profile (% Inhibition at 1 µM)

KinaseCompound XStaurosporineDasatinibGefitinib
PI3Kα959952
mTOR9299853
MEK18898301
EGFR15999899
SRC5599995
PKA2099402
CDK23599704
Cellular Assays: Target Engagement and Pathway Modulation

While biochemical assays are crucial, cellular assays are necessary to confirm that an inhibitor can enter cells, engage its target, and exert a biological effect.[28][29]

Bioluminescence Resonance Energy Transfer (BRET)-based assays can be used to measure the binding of an inhibitor to its target kinase in living cells.[29]

Western blotting is a standard technique to assess the phosphorylation status of downstream substrates of a target kinase, providing a direct measure of pathway inhibition.

Protocol: Western Blot for PI3K/Akt and MAPK/ERK Pathway Inhibition

  • Cell Culture and Treatment:

    • Culture a relevant cancer cell line (e.g., MCF-7 for PI3K/Akt, A375 for MAPK/ERK) to 70-80% confluency.

    • Treat the cells with a range of concentrations of Compound X and the standard inhibitors for a specified time (e.g., 2 hours).

  • Protein Extraction:

    • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

    • Quantify the protein concentration using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate the membrane with primary antibodies against phosphorylated and total forms of key pathway proteins (e.g., p-Akt, Akt, p-ERK, ERK).

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection and Analysis:

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

Diagram: PI3K/Akt/mTOR and MAPK/ERK Signaling Pathways

G cluster_pi3k PI3K/Akt/mTOR Pathway cluster_mapk MAPK/ERK Pathway RTK1 RTK PI3K PI3K RTK1->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt mTORC1 mTORC1 Akt->mTORC1 S6K S6K mTORC1->S6K Proliferation1 Cell Growth & Proliferation S6K->Proliferation1 RTK2 RTK Ras Ras RTK2->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Transcription Factors ERK->Transcription Proliferation2 Cell Proliferation & Survival Transcription->Proliferation2 CompoundX Compound X CompoundX->PI3K CompoundX->MEK mTOR mTOR CompoundX->mTOR Staurosporine Staurosporine Staurosporine->PI3K Staurosporine->Akt Staurosporine->MEK Staurosporine->ERK Dasatinib Dasatinib Dasatinib->Raf SRC SRC Gefitinib Gefitinib Gefitinib->RTK1 Gefitinib->RTK2

Caption: Key nodes in the PI3K/Akt/mTOR and MAPK/ERK pathways.

Interpretation of Results and Concluding Remarks

Based on our hypothetical data, Compound X emerges as a potent and selective dual inhibitor of the PI3K/Akt/mTOR and MEK pathways.

  • Potency: The low nanomolar IC50 values against PI3Kα, mTOR, and MEK1 suggest high potency.

  • Selectivity: The kinome scan reveals a relatively clean profile compared to the promiscuous inhibitor Staurosporine and the multi-targeted Dasatinib. It shows significantly less activity against key tyrosine kinases like EGFR and SRC compared to Gefitinib and Dasatinib, respectively.

  • Cellular Activity: The western blot analysis would be expected to show a dose-dependent decrease in the phosphorylation of Akt and ERK, confirming that Compound X engages its targets in a cellular context and modulates the intended signaling pathways.

References

  • Picking the Point of Inhibition: A Comparative Review of PI3K/AKT/mTOR Pathway Inhibitors. Clinical Cancer Research. [Link]

  • Comparative kinase and cancer cell panel profiling of kinase inhibitors approved for clinical use from 2018 to 2020. Frontiers in Oncology. [Link]

  • Measuring and interpreting the selectivity of protein kinase inhibitors. Nature Reviews Drug Discovery. [Link]

  • The PI3K/AKT/mTOR signaling pathway inhibitors enhance radiosensitivity in cancer cell lines. Molecular Biology Reports. [Link]

  • ERK Inhibition: A New Front in the War against MAPK Pathway–Driven Cancers?. Cancer Discovery. [Link]

  • PI3K/AKT/mTOR Inhibitors for Prostate Cancer – Finally Hints of a Breakthrough. UroToday. [Link]

  • Staurosporine. Wikipedia. [Link]

  • A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. British Journal of Pharmacology. [Link]

  • Targeting the PI3K/AKT/mTOR Pathway: Biomarkers of Success and Tribulation. American Society of Clinical Oncology Educational Book. [Link]

  • Quantitative conformational profiling of kinase inhibitors reveals origins of selectivity for Aurora kinase activation states. PNAS. [Link]

  • Inhibition of the PI3K/AKT/mTOR Pathway in Solid Tumors. Journal of Clinical Oncology. [Link]

  • What are MAPKs inhibitors and how do they work?. Patsnap Synapse. [Link]

  • Dasatinib - Tyrosine Kinase Inhibitor for Chronic Myeloid Leukaemia (CML). Drugs.com. [Link]

  • gefitinib. IUPHAR/BPS Guide to PHARMACOLOGY. [Link]

  • Dasatinib: a potent SRC inhibitor in clinical development for the treatment of solid tumors. Cancer and Metastasis Reviews. [Link]

  • Intrinsic relative preference profile of pan-kinase inhibitor drug staurosporine towards the clinically occurring gatekeeper mutations in Protein Tyrosine Kinases. Computational and Structural Biotechnology Journal. [Link]

  • Staurosporine. Cellagen Technology. [Link]

  • staurosporine. IUPHAR/BPS Guide to PHARMACOLOGY. [Link]

  • MAPK/ERK pathway. Wikipedia. [Link]

  • Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. [Link]

  • FDA Approves Generic Dasatinib, Expanding Access to Key TKI. Targeted Oncology. [Link]

  • FDA Center for Drug Evaluation and Research. accessdata.fda.gov. [Link]

  • Gefitinib ('Iressa', ZD1839) and new epidermal growth factor receptor inhibitors. British Journal of Cancer. [Link]

  • Gefitinib: a review of its use in adults with advanced non-small cell lung cancer. Drugs. [Link]

  • What are ERK inhibitors and how do you quickly get the latest development progress?. Patsnap Synapse. [Link]

  • Comparison of kinase inhibition profiles for imatinib and dasatinib. ResearchGate. [Link]

  • Cellular Context Influences Kinase Inhibitor Selectivity. Journal of Medicinal Chemistry. [Link]

  • Conformation-selective analogs of dasatinib reveal insight into kinase inhibitor binding and selectivity. ACS Chemical Biology. [Link]

  • Pharmacological approaches to understanding protein kinase signaling networks. Frontiers in Pharmacology. [Link]

  • Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity. Nature Biotechnology. [Link]

  • Kinase Panel Screening and Profiling Service. Reaction Biology. [Link]

  • Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Celtarys Research. [Link]

  • A cell-based screening assay to identify novel kinase inhibitors. Cancer Research. [Link]

  • Benchmarking Cross-Docking Strategies in Kinase Drug Discovery. Journal of Chemical Information and Modeling. [Link]

  • Kinase-Bench: Comprehensive Benchmarking Tools and Guidance for Achieving Selectivity in Kinase Drug Discovery. ResearchGate. [Link]

  • Comprehensive Benchmarking Tools and Guidance for Achieving Selectivity in Kinase Drug Discovery. Journal of Chemical Information and Modeling. [Link]

  • Kinase Profiling Inhibitor Database. MRC PPU, University of Dundee. [Link]

  • Discovery of N-(3-(5-((3-acrylamido-4-(morpholine-4-carbonyl)phenyl)amino)-1-methyl-6-oxo-1,6-dihydropyridin-3-yl)-2-methylphenyl)-4-(tert-butyl)benzamide (CHMFL-BTK-01) as a Highly Selective Irreversible BTK Kinase Inhibitor. RCSB PDB. [Link]

  • Selected kinase profile of 4 key compounds. ResearchGate. [Link]

  • Structure-guided development of covalent TAK1 inhibitors. Nature Chemical Biology. [Link]

  • Pharmacological profile of morpholine and its derivatives. ResearchGate. [Link]

  • The discovery of Polo-like kinase 4 inhibitors: identification of (1R,2S).2-(3-((E).4-(((cis).2,6-dimethylmorpholino)methyl)styryl). 1H.indazol-6-yl)-5 '-methoxyspiro[cyclopropane-1,3 '-. PubMed. [Link]ncbi.nlm.nih.gov/24433543/)

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of N,2-dimethyl-4-(morpholine-4-carbonyl)aniline

Author: BenchChem Technical Support Team. Date: February 2026

This document provides essential procedural guidance for the safe handling and disposal of N,2-dimethyl-4-(morpholine-4-carbonyl)aniline. As a compound featuring both an aniline and a morpholine moiety, it requires careful management rooted in a thorough understanding of its potential chemical hazards. This guide is designed for drug development professionals, researchers, and scientists, offering a framework for safe laboratory operations and environmental stewardship.

Hazard Identification and Core Safety Principles

N,2-dimethyl-4-(morpholine-4-carbonyl)aniline is not extensively characterized in publicly available safety literature. Therefore, a conservative approach to handling and disposal is mandatory, based on the known hazards of its parent structures: aniline and morpholine.

  • Aniline Derivatives: These compounds are frequently classified as toxic and are known for their ability to be absorbed through the skin.[1] They can cause methemoglobinemia, a condition where the blood's ability to carry oxygen is reduced. The International Agency for Research on Cancer (IARC) categorizes aniline as a Group 2B carcinogen, meaning it is possibly carcinogenic to humans.[2]

  • Morpholine Derivatives: Morpholine is corrosive and can cause severe skin burns and eye damage.[3][4] A significant concern is the potential for morpholine and other secondary amines to form carcinogenic N-nitroso compounds (nitrosamines) under certain conditions, such as in the presence of nitrites.[5][6][7][8]

Given these risks, N,2-dimethyl-4-(morpholine-4-carbonyl)aniline must be treated as a hazardous substance. The primary guiding principle is exposure minimization . All procedures must be designed to prevent contact, inhalation, and environmental release.

Table 1: Assumed Hazard Profile for N,2-dimethyl-4-(morpholine-4-carbonyl)aniline

Hazard CategoryAssociated Risks & RationalePrimary Sources
Acute Toxicity Harmful if swallowed, in contact with skin, or inhaled.[9] Based on data for analogous aniline and morpholine compounds.[4][4][9]
Skin/Eye Irritation Expected to cause skin and eye irritation; potentially severe based on the morpholine component.[3][10][3][10]
Carcinogenicity Suspected carcinogen due to the aniline structure and the potential for nitrosamine formation from the morpholine ring.[2][8][2][8]
Environmental Hazard Aniline derivatives are often toxic to aquatic life.[1][2] Morpholine is water-soluble and can contaminate waterways if not properly contained.[5][6][7][1][2][5][6][7]

Personnel Protection and Engineering Controls: A Self-Validating System

To ensure safety, a combination of engineering controls and personal protective equipment (PPE) is required. This creates a self-validating system where each component reinforces the other.

Engineering Controls
  • Chemical Fume Hood: All weighing, transfers, and solution preparations involving solid N,2-dimethyl-4-(morpholine-4-carbonyl)aniline or its concentrated solutions must be performed inside a certified chemical fume hood.[1] This is the primary defense against inhaling airborne particles or vapors.

  • Designated Work Area: Establish a designated area for working with this compound. The area should be clearly marked with signs indicating the specific hazards (e.g., "WARNING: TOXIC CHEMICAL WORK AREA - POTENTIAL CARCINOGEN").[11]

  • Safety Equipment: An easily accessible safety shower and eyewash station are mandatory in any laboratory where this chemical is handled.[1]

Personal Protective Equipment (PPE)

The selection of PPE is critical and must be based on the potential for exposure.

  • Hand Protection: Due to the high absorption risk of anilines, standard nitrile gloves may offer insufficient protection for prolonged contact.[11] For direct handling or in case of a spill, double-gloving or using more robust gloves such as butyl, neoprene, or Viton is strongly recommended.[11] Always consult the glove manufacturer's compatibility chart. Contaminated gloves must be disposed of as hazardous waste.[12]

  • Eye and Face Protection: Chemical splash goggles are required at all times.[9][11] When there is a significant risk of splashing, a full-face shield should be worn in addition to goggles.

  • Body Protection: Wear a full-length, buttoned lab coat.[1] For larger quantities or spill cleanup, impervious clothing or a chemically resistant apron is necessary.[12]

  • Footwear: Closed-toe shoes are mandatory.

Step-by-Step Disposal Protocol

Disposal is not an afterthought; it is an integral part of the experimental workflow. Under no circumstances should this chemical or its waste be disposed of down the drain or in regular trash .[11]

Step 1: Waste Segregation at the Point of Generation
  • Principle of Causality: Segregating waste at its source prevents unintended chemical reactions in a commingled waste container and ensures compliance with disposal regulations.

  • Procedure:

    • Designate a specific, sealed waste container exclusively for N,2-dimethyl-4-(morpholine-4-carbonyl)aniline and materials contaminated with it.

    • Do not mix this waste with other chemical streams (e.g., solvents, acids) unless explicitly instructed by your institution's Environmental Health & Safety (EHS) department.[13]

    • This includes solid waste (excess reagent, contaminated filter paper) and "soft" waste (contaminated gloves, wipes, bench paper).[13]

Step 2: Waste Containerization and Labeling
  • Principle of Trustworthiness: Proper labeling ensures that everyone who handles the waste understands its contents and associated dangers.

  • Procedure:

    • Use only chemically compatible, leak-proof containers provided or approved by your EHS department.[11][13]

    • The container must be clearly labeled with the words "HAZARDOUS WASTE".[13]

    • The label must also include the full chemical name: "N,2-dimethyl-4-(morpholine-4-carbonyl)aniline".

    • Indicate the date when waste was first added to the container.

Step 3: Temporary On-site Storage
  • Principle of Safety: Safe storage minimizes the risk of spills, exposure, and unauthorized access.

  • Procedure:

    • Keep the waste container tightly sealed when not in use.[3]

    • Store the container in a designated, well-ventilated, and secure area, away from incompatible materials like strong acids and oxidizers.[5][11]

    • The storage area should have secondary containment (e.g., a larger, chemically resistant tub) to contain any potential leaks.[11]

Step 4: Final Disposal
  • Principle of Compliance: Final disposal must adhere to all local, state, and federal regulations.

  • Procedure:

    • Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste.

    • Disposal must be carried out by a licensed waste disposal contractor.[3] The most probable method of destruction is high-temperature incineration, which may require specialized equipment to control nitrogen oxide emissions.[6]

Emergency Procedures: Spill and Exposure Management

Rapid and correct response during an emergency is critical to mitigating harm.

Spill Response
  • Evacuate and Alert: Immediately alert others in the area and evacuate if necessary. Do not attempt to clean a large spill or if you are not trained to do so.[3]

  • Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.

  • Don PPE: Before addressing the spill, put on the appropriate PPE, including respiratory protection if needed, and heavy-duty gloves (e.g., butyl, Viton).[3][11]

  • Contain and Absorb: Cover the spill with a non-combustible, inert absorbent material such as sand, vermiculite, or diatomaceous earth.[3][12]

  • Collect Waste: Carefully sweep or scoop the absorbed material into your designated hazardous waste container.[12]

  • Decontaminate: Wipe down the spill area with an appropriate solvent (e.g., ethanol), followed by soap and water. All cleaning materials must be disposed of as hazardous waste.[13]

Personnel Exposure
  • Skin Contact: Immediately remove all contaminated clothing and rinse the affected skin with copious amounts of water for at least 15 minutes.[3][9] Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with water for at least 15 minutes, holding the eyelids open.[3][9] Remove contact lenses if present and easy to do.[12] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen.[9][12] Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water.[3][12] Seek immediate medical attention.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the routine disposal and emergency management of N,2-dimethyl-4-(morpholine-4-carbonyl)aniline waste.

G cluster_routine Routine Disposal Workflow cluster_emergency Emergency Spill Protocol start Waste Generated: N,2-dimethyl-4-(morpholine-4-carbonyl)aniline segregate Segregate into Designated Waste Container start->segregate label_container Label Container Correctly: - Hazardous Waste - Full Chemical Name - Date segregate->label_container store Store in Secure, Ventilated Area with Secondary Containment label_container->store contact_ehs Contact EHS for Waste Pickup store->contact_ehs spill Spill Occurs evacuate Alert & Evacuate Area spill->evacuate don_ppe Don Appropriate PPE (Gloves, Goggles, etc.) evacuate->don_ppe contain Contain & Absorb with Inert Material don_ppe->contain collect Collect Contaminated Material into Hazardous Waste Container contain->collect decontaminate Decontaminate Spill Area collect->decontaminate decontaminate->store Transfer to Routine Workflow

Caption: Decision workflow for handling and disposing of chemical waste.

References

  • BenchChem. [Essential Guidance for the Proper Disposal of N-Methyl-p-(o-tolylazo)aniline]. BenchChem,. [Online PDF].
  • Washington State University. Aniline. Environmental Health & Safety.
  • Solvents & Petroleum Service, Inc. Safety Data Sheet: Morpholine.
  • Simple Guide. What is Morpholine: A Simple Guide.
  • University of Alabama at Birmingham. Standard Operating Procedure for Laboratories: Aniline or Aniline Dyes.
  • CDN Isotopes. Safety Data Sheet: Morpholine-d8.
  • Inchem.org. Morpholine (HSG 92, 1995).
  • Thermo Fisher Scientific. Safety Data Sheet: 4-(4-Morpholinyl)aniline.
  • Fisher Scientific. Safety Data Sheet: 4-Morpholinoaniline.
  • Fisher Scientific. Safety Data Sheet: 4-Morpholinoaniline.
  • ResearchGate. Bacterial Biodegradation of Environmental Pollutant "Morpholine"-A Review.
  • National Center for Biotechnology Information. Remedial Technologies for Aniline and Aniline Derivatives Elimination from Wastewater. PMC.
  • Chemos GmbH & Co. KG. Safety Data Sheet: Morpholine.
  • Applied and Environmental Microbiology. Degradation of Morpholine by an Environmental Mycobacterium Strain Involves a Cytochrome P-450. PMC.

Sources

Personal protective equipment for handling N,2-dimethyl-4-(morpholine-4-carbonyl)aniline

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the critical safety protocols, personal protective equipment (PPE), and operational logistics for handling N,2-dimethyl-4-(morpholine-4-carbonyl)aniline .[1][2]

Notice of Chemical Classification: As a specific Safety Data Sheet (SDS) for this precise N-methylated isomer is likely proprietary or rare in public databases, this protocol is derived from Structure-Activity Relationship (SAR) analysis. It treats the compound as a High-Potency Aromatic Amine (combining hazards of N-methyl-o-toluidine and morpholine amides).

Executive Safety Summary

Hazard Profile:

  • Primary Risk: Methemoglobinemia (Blood toxicity). Like its parent anilines, this compound can oxidize hemoglobin, impairing oxygen transport.

  • Secondary Risk: Skin Absorption .[2][3][4] The N-methyl and 2-methyl substitutions increase lipophilicity, facilitating rapid transdermal uptake.

  • Sensitization: High potential for skin and respiratory sensitization.[2]

  • Carcinogenicity: o-Toluidine derivatives are suspect carcinogens; handle as a potential mutagen.

Immediate Action Required: Treat as a Band 4 Compound (OEL < 10 µg/m³). Do not handle on an open bench.

PPE Matrix & Engineering Controls

Standard laboratory PPE is insufficient for substituted anilines due to their high permeation rates.

Personal Protective Equipment (PPE)
Protection ZoneRecommended EquipmentTechnical Rationale
Hand Protection (Inner) EVOH/PE Laminate (Silver Shield®) Critical: Aromatic amines permeate standard nitrile in <15 mins. Laminate offers >480 min breakthrough time.
Hand Protection (Outer) Nitrile (5-8 mil, Long Cuff) Provides dexterity and mechanical protection for the inner laminate glove.
Respiratory PAPR (HEPA) or N100/P3 Half-Mask Solid State: Particulates are the primary vector. Solution: If dissolved in organic solvents, use an Organic Vapor (OV) cartridge combo.
Body Tyvek® Lab Coat (Disposable) Cotton coats absorb anilines, creating a secondary exposure source. Use disposable, non-woven polyethylene.
Eye/Face Chemical Goggles Safety glasses are inadequate. Vapors/dust can absorb through the mucous membranes of the eye.
Engineering Controls
  • Primary: Class I Biological Safety Cabinet (recirculating HEPA) or Vented Balance Enclosure (VBE).

  • Secondary: Chemical Fume Hood (Face velocity: 80–100 fpm).

  • Prohibited: Open bench weighing or transfer.

Operational Protocols

A. Weighing & Transfer (Solid State)
  • Static Control: Use an ionizing bar. Substituted anilines often carry static charges, leading to powder dispersal.

  • Technique:

    • Place the balance inside the VBE/Hood.

    • Line the work surface with plastic-backed absorbent pads (yellow/white).

    • Weigh into a tared vial; do not use weighing boats (residue risk).

    • Wipe the exterior of the vial with a methanol-dampened wipe before removing it from the hood.

B. Reaction Setup (Solution State)
  • Solvent Choice: Avoid DMSO if possible; it accelerates skin absorption of the solute. Prefer DCM or Ethyl Acetate.

  • Cannulation: Transfer liquids via cannula or positive-displacement pipette to minimize aerosol generation.

  • Temperature: If heating is required, use a closed system (reflux condenser with nitrogen balloon/bubbler) to prevent vapor release.

C. Decontamination & Spill Response
  • Decon Solution: 10% Ascorbic Acid (Vitamin C) or dilute Acetic Acid followed by soap and water. (Acid helps solubilize the amine for removal; Ascorbic acid is an antioxidant).

  • Spill Protocol:

    • Evacuate the immediate area.

    • Don PPE (Double gloves, respirator).

    • Cover spill with absorbent pads.[4]

    • Neutralize (if appropriate for solvent) or scoop solids into a wide-mouth jar.

    • Double Bag all waste.

Waste Disposal Logistics

Do not mix with general organic waste streams if possible. Segregate to prevent reaction with oxidizers.

Waste StreamDisposal MethodContainer Labeling
Solid Waste High-Temperature Incineration"Toxic Solid - Substituted Aniline Derivative"
Liquid Waste Incineration (Halogen-free)"Organic Waste - Contains Morpholine/Aniline"
Sharps/Glass Puncture-proof bin"Contaminated Sharps - Cytotoxic Precautions"

Visualized Safety Workflow

The following diagram illustrates the decision logic for handling this compound, emphasizing the "Stop/Go" safety checks.

SafetyProtocol Start Start: Handling N,2-dimethyl-4-(...) RiskAssess Risk Assessment: Is quantity > 100mg? Start->RiskAssess Engineering Check Engineering Controls: Is VBE/Hood Certified? RiskAssess->Engineering Yes or No (Always High Hazard) PPE_Check PPE Verification: 1. Laminate Gloves? 2. Tyvek Coat? 3. Resp Protection? Engineering->PPE_Check Certified Stop_Maintenance STOP: Contact EHS Recalibrate Hood Engineering->Stop_Maintenance Alarm/Fail Stop_PPE STOP: Acquire Correct PPE (No Nitrile-only) PPE_Check->Stop_PPE Missing Items Procedure Execute Procedure: 1. Static Control 2. Weigh in Enclosure 3. Decon Vials PPE_Check->Procedure All Items Present Waste Disposal: Segregated Incineration Stream Procedure->Waste

Figure 1: Operational decision tree ensuring engineering controls and PPE compliance before handling.

References

  • National Center for Biotechnology Information (NCBI). (n.d.). PubChem Compound Summary for Aniline Derivatives. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Occupational Exposure to Aniline.[1][4][5][6] Retrieved from [Link]

  • ECHA (European Chemicals Agency). (n.d.). Substance Information: Morpholine.[3][5][7][8][9] Retrieved from [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N,2-dimethyl-4-(morpholine-4-carbonyl)aniline
Reactant of Route 2
Reactant of Route 2
N,2-dimethyl-4-(morpholine-4-carbonyl)aniline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.